molecular formula C3H3F5O B7724190 2-(Difluoromethoxy)-1,1,1-trifluoroethane CAS No. 220287-81-0

2-(Difluoromethoxy)-1,1,1-trifluoroethane

Cat. No.: B7724190
CAS No.: 220287-81-0
M. Wt: 150.05 g/mol
InChI Key: ZASBKNPRLPFSCA-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1,1,1-trifluoroethane ( 1885-48-9) is a high-purity chemical reference standard, fully characterized for use in pharmaceutical research and development . It is widely recognized as a specified impurity of the active pharmaceutical ingredient (API) Isoflurane, where it is officially designated as Isoflurane Related Compound B (USP) and EP/BP Impurity B . With a molecular formula of C3H3F5O and a molecular weight of 150.05 g/mol, this volatile compound is essential for analytical method development (AMV) and validation, as well as for Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides critical traceability and compliance against pharmacopeial standards such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) . The product is intended for analytical purposes and is strictly for Research Use Only. It is not intended for human or diagnostic use. Synonyms for this compound include Difluoromethyl 2,2,2-trifluoroethyl Ether and 3-Oxa-1,1,1,4,4-pentafluorobutane .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-1,1,1-trifluoroethane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3F5O/c4-2(5)9-1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBKNPRLPFSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073951
Record name Difluoromethyl 2,2,2-trifluoroethyl ether
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Molecular Weight

150.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Ethane, 2-(difluoromethoxy)-1,1,1-trifluoro-
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CAS No.

1885-48-9
Record name 2,2,2-Trifluoroethyl difluoromethyl ether
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Record name 2-(Difluoromethoxy)-1,1,1-trifluoroethane
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Record name Ethane, 2-(difluoromethoxy)-1,1,1-trifluoro-
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Record name Difluoromethyl 2,2,2-trifluoroethyl ether
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Record name Difluoromethyl 2,2,2-trifluoroethyl ether 97%
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Record name 2-(DIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE
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Foundational & Exploratory

Technical Profile: 2-(Difluoromethoxy)-1,1,1-trifluoroethane (HFE-245fa2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethoxy)-1,1,1-trifluoroethane (CAS: 1885-48-9), commonly designated as HFE-245fa2 or RE-245cb , is a segregated hydrofluoroether (HFE) critical to the pharmaceutical and fluorochemical industries. It serves as the primary advanced intermediate in the synthesis of Desflurane (Suprane), a widely used volatile anesthetic. Beyond its role as a pharmaceutical precursor, HFE-245fa2 is gaining traction as a working fluid in Organic Rankine Cycles (ORC) for low-grade heat recovery due to its favorable thermodynamic profile and thermal stability.

This guide provides a comprehensive technical analysis of HFE-245fa2, detailing its physicochemical properties, industrial synthesis pathways, reactivity profile, and safety considerations for researchers and process engineers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

HFE-245fa2 is a clear, colorless liquid at room temperature with a boiling point slightly above ambient, making it highly volatile. Its structure consists of a trifluoroethyl group linked via an ether oxygen to a difluoromethyl group (


), imparting high chemical stability and low surface tension.
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-(Difluoromethoxy)-1,1,1-trifluoroethane
Common Designations HFE-245fa2, RE-245cb, FEFMEFEFME = Fluorinated Ether Fluoromethoxy Ethane
CAS Registry Number 1885-48-9
Molecular Formula

Molecular Weight 150.05 g/mol
Boiling Point 29.2 °C (84.6 °F)Critical parameter for handling and storage [1]
Density 1.339 ± 0.06 g/cm³At 25 °C [2]
Vapor Pressure High (Volatile)Requires sealed storage at < 20 °C
Global Warming Potential 981100-year time horizon [3]
Solubility Miscible in alcohols, ethers, chloroformLow aqueous solubility
Appearance Clear, colorless liquidEthereal odor

Synthesis & Manufacturing Methodologies

The industrial production of HFE-245fa2 is primarily achieved through the alkylation of 2,2,2-trifluoroethanol (TFE) with chlorodifluoromethane (HCFC-22), typically via a phase-transfer catalyzed Williamson ether synthesis or a carbene insertion mechanism.

Primary Synthesis Pathway

The reaction involves the deprotonation of TFE by a strong base (e.g., NaOH or KOH) to generate the trifluoroethoxide anion, which then attacks the difluorocarbene intermediate generated in situ from HCFC-22.

Reaction Stoichiometry:



  • Reagents: 2,2,2-Trifluoroethanol (TFE), Chlorodifluoromethane (R-22), Sodium Hydroxide.

  • Conditions: Alkaline medium, often requiring a phase transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the aqueous base and the organic halide.

  • Yield: High selectivity is achievable, though competing hydrolysis of the carbene can reduce efficiency.

Conversion to Desflurane

HFE-245fa2 is the direct precursor to Desflurane (


). The transformation requires the selective replacement of a specific hydrogen atom on the ethyl chain with fluorine, a challenging step typically performed using Cobalt(III) Fluoride (

) as a powerful fluorinating agent.

Reaction:



Process Flow Diagram

The following diagram illustrates the industrial workflow from raw materials to the final anesthetic product.

SynthesisPath TFE 2,2,2-Trifluoroethanol (Starting Material) Intermediate Reaction Matrix (Carbene Generation) TFE->Intermediate R22 Chlorodifluoromethane (R-22) R22->Intermediate Base NaOH / KOH (Base) Base->Intermediate HFE245 HFE-245fa2 (BP: 29.2°C) Intermediate->HFE245 Ether Synthesis (Alkylation) Desflurane Desflurane (Final Product) HFE245->Desflurane Selective Fluorination (CoF3, >150°C) CoF3 Cobalt(III) Fluoride (Fluorinating Agent) CoF3->Desflurane

Figure 1: Synthetic pathway from Trifluoroethanol to Desflurane via HFE-245fa2 intermediate.

Reactivity & Stability Profile

Thermal Stability

HFE-245fa2 exhibits high thermal stability typical of fluorinated ethers. However, due to its low boiling point (29.2 °C), it exists as a vapor or volatile liquid under standard laboratory conditions. In Organic Rankine Cycle applications, it is stable up to working temperatures of ~150–200 °C, provided no strong Lewis acids are present.

Chemical Reactivity[7]
  • Oxidation: Resistant to atmospheric oxidation.

  • Fluorination: The C-H bonds adjacent to the ether oxygen and the

    
     group are susceptible to radical halogenation. This property is exploited in the synthesis of Desflurane, where the ethyl C-H bond is targeted.
    
  • Hydrolysis: The ether linkage is stable to hydrolysis under neutral and mild acidic/basic conditions. However, the difluoromethyl group (

    
    ) can be susceptible to hydrolysis under extreme basic conditions at elevated temperatures.
    

Applications

Pharmaceutical Manufacturing

The primary commercial application of HFE-245fa2 is as the Key Starting Material (KSM) for Desflurane. The high purity requirements for anesthetics necessitate rigorous distillation of HFE-245fa2 to remove trace chlorinated impurities before the final fluorination step [1].

Organic Rankine Cycles (ORC)

Recent thermodynamic studies have identified HFE-245fa2 as a promising working fluid for low-temperature waste heat recovery. Its molecular weight and boiling point allow for efficient expansion in micro-turbines, offering a balance between cycle efficiency and equipment size [4].

Specialty Solvent

As a segregated hydrofluoroether, HFE-245fa2 serves as a specialized solvent for fluorinated oils and greases. Its zero Ozone Depletion Potential (ODP) makes it a viable candidate for precision cleaning applications where high volatility is required for rapid drying.

Safety & Environmental Stewardship

Handling & Storage
  • Volatility: With a boiling point of 29.2 °C, HFE-245fa2 can boil in a warm room. Containers must be stored in a cool environment (< 20 °C) and opened only in well-ventilated fume hoods to prevent pressure buildup and inhalation.

  • Flammability: While highly fluorinated compounds are generally non-flammable, the hydrogen content in HFE-245fa2 means it may exhibit flammability limits in air under high-energy ignition sources. It is generally classified as having low flammability.

Environmental Impact
  • ODP: 0 (Does not contain chlorine or bromine capable of reaching the stratosphere).[1]

  • GWP: 981 (100-year ITH). While lower than many HFCs, it is still a potent greenhouse gas. Users must employ closed-loop systems to minimize atmospheric release [3].

Toxicology

Specific toxicological data for HFE-245fa2 is limited compared to its derivative Desflurane. However, as a volatile fluorinated ether, it may possess anesthetic properties at high concentrations. Inhalation can cause central nervous system depression, dizziness, and narcosis. Standard industrial hygiene practices for volatile anesthetics (e.g., scavenging systems) should be applied.

References

  • European Patent Office. (1996). Process for the preparation of 2-difluoromethoxy-1,1,1,2-tetrafluoroethane (Desflurane).[2][3][4][5][6] EP0482938B1. Link

  • MedChemExpress. (2024). Safety Data Sheet: 2-(Difluoromethoxy)-1,1,1-trifluoroethane.[7][8][9][5][10]Link

  • Tokuhashi, K., et al. (1999).[7] Rate constants for the reactions of OH radicals with HFE-245fa2. International Journal of Chemical Kinetics.[7] Link

  • Invernizzi, C., et al. (2016). Comparison of working fluids and cycle optimization for heat recovery ORCs. Energy.[11] Link

Sources

Desflurane in Preclinical Research: Physicochemical Properties, Vaporization Dynamics, and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) represents a unique challenge and opportunity in preclinical research. Distinguished by its exceptionally low blood-gas partition coefficient (0.42), it offers the most rapid induction and emergence profiles among modern volatile anesthetics, making it ideal for studies requiring precise temporal control of anesthesia windows. However, its physical properties—specifically a boiling point (22.8°C) near standard room temperature—mandate specialized delivery systems distinct from the variable-bypass vaporizers used for isoflurane or sevoflurane.[1] This guide synthesizes the physicochemical data, thermodynamic behaviors, and operational protocols necessary for the rigorous application of desflurane in research settings.

Physicochemical Profile

The utility of desflurane in research is dictated by its fluorinated ether structure, which confers high volatility and resistance to biodegradation.

Table 1: Core Physicochemical Properties
PropertyValueResearch Implication
Chemical Formula C₃H₂F₆OHighly fluorinated; resists metabolism (<0.02%).
Molecular Weight 168.04 g/mol Similar density to other ethers but higher volatility.
Boiling Point (1 atm) 22.8°C (73°F)Critical: Boils at room temperature; requires pressurized heating for delivery.[2]
Vapor Pressure (20°C) 669 mmHgExtremely high; standard vaporizers cannot control output (uncontrolled boiling).
Blood/Gas Partition Coefficient 0.42 (Human)Rapid equilibration; fast "wash-in" and "wash-out" kinetics.
Oil/Gas Partition Coefficient 18.7Lower lipid solubility correlates with lower potency (higher MAC) compared to isoflurane.
MAC (Human, 30-60 yr) 6.0%Requires higher delivered concentrations than isoflurane (~1.2%).
MAC (Rat/Mouse) ~7.0 - 8.5%Rodents require significantly higher concentrations; impacts scavenger load.

Note on MAC (Minimum Alveolar Concentration): Values for rodents are strain-dependent. For Sprague-Dawley rats, induction often requires 10-12% and maintenance 6-8%.

Thermodynamic Behavior & Vaporization Logic[3]

The Boiling Point Challenge

Unlike isoflurane (BP: 48.5°C), desflurane's boiling point of 22.8°C creates a thermodynamic instability at typical laboratory temperatures (20-25°C). In a standard variable-bypass vaporizer, ambient temperature fluctuations would cause desflurane to alternate unpredictably between liquid and boiling states, resulting in potentially lethal hypoxic mixtures or massive overdoses.

The Solution: Heated-Pressurized Delivery (Tec 6 Type)

To stabilize delivery, desflurane must be handled as a gas, not a volatile liquid. The Tec 6 (and subsequent Tec 6 Plus) vaporizer operates on a dual-circuit gas-blender principle:

  • Heating: The sump is electrically heated to 39°C , well above the boiling point.

  • Pressurization: This heating generates a constant vapor pressure of approximately 1500 mmHg (2 atm) .[1]

  • Injection: Pure desflurane vapor is injected into the fresh gas flow (FGF) via a control valve, regulated by a differential pressure transducer that matches the FGF rate.

Diagram 1: Logic of the Tec 6 Heated Vaporizer

This diagram illustrates the control loop that prevents uncontrolled boiling and ensures precise dosing.

Tec6_Logic cluster_safety Safety Lockout LiquidDes Liquid Desflurane (Sump) Heater Heater Element (39°C) LiquidDes->Heater Active Heating Vapor Pressurized Vapor (1500 mmHg) Heater->Vapor Phase Change ControlValve Rotary Control Valve (Dial Setting) Vapor->ControlValve High Pressure Input FGF Fresh Gas Flow (O₂ / Air) DiffPressure Differential Pressure Transducer FGF->DiffPressure Flow Rate Sensing Output Final Gas Mixture to Subject FGF->Output Carrier Gas DiffPressure->ControlValve Regulates Injection Rate ControlValve->Output Injected Vapor

Caption: The Tec 6 system decouples vapor generation from ambient temperature by creating a hyperbaric, heated internal environment, injecting vapor directly into the carrier gas stream.

Chemical Stability & Environmental Interactions

Carbon Monoxide Formation

While desflurane is chemically stable in storage (amber bottles, no preservatives needed), it exhibits a critical reactivity with desiccated carbon dioxide absorbents .

  • Mechanism: Strong bases (KOH, NaOH) in dry soda lime abstract a proton from the difluoromethyl ether moiety (

    
    ).
    
  • Risk: This reaction produces Carbon Monoxide (CO), which can reach toxic levels (up to 30% carboxyhemoglobin in experimental models) if the absorbent is dry.[3]

  • Prevention: Use absorbents lacking strong bases (e.g., calcium hydroxide-based) or ensure strict hydration protocols for soda lime.

Operational Protocols for Research

Protocol: Rodent Anesthesia (Rat/Mouse)

Due to the high MAC and rapid kinetics, the operational window for desflurane is narrower than isoflurane.

Equipment Prerequisites
  • Vaporizer: Calibrated Tec 6 (or equivalent heated injector). Do not use standard funnels.

  • Power Supply: The vaporizer requires AC power to maintain the 39°C sump temperature.

  • Scavenging: Active scavenging is mandatory.[4] Desflurane's high vapor pressure creates significant waste gas pollution if leaks occur.

Step-by-Step Workflow
  • Warm-up Phase:

    • Plug in the vaporizer 10-15 minutes prior to induction.

    • Wait for the "Operational" light (steady green). The sump must reach 39°C/1500 mmHg.

  • Induction (Chamber):

    • Flow Rate: High flow (1-2 L/min) is required to fill the chamber quickly.[4]

    • Concentration: Set dial to 10-12% (Rats) or 8-10% (Mice).

    • Insight: Desflurane is pungent.[1][5][6] Rodents may exhibit breath-holding or aversion. Pre-fill the chamber to minimize struggle time.

  • Maintenance (Mask/Nose Cone):

    • Transfer animal immediately upon loss of righting reflex.

    • Reduce concentration to 6.0 - 8.0% .

    • Reduce flow to 0.5 - 1.0 L/min (circuit dependent).

  • Recovery:

    • Set vaporizer to 0%. Maintain O₂ flow.

    • Expectation: Emergence is rapid (2-5 minutes). Animals may be ambulatory significantly faster than with isoflurane.

Diagram 2: Experimental Workflow & Kinetic Logic

This diagram highlights the rapid equilibration phases that define desflurane's research utility.

Desflurane_Workflow Start Start: Acclimation Induction Induction (Chamber) 10-12% Desflurane High Flow O₂ Start->Induction Alveoli Alveolar Concentration (FA) Induction->Alveoli Rapid Rise (FA/FI -> 1) Maintenance Maintenance (Mask) 6-8% Desflurane Stable Hemodynamics Washout Washout / Recovery 0% Agent, 100% O₂ Maintenance->Washout Blood Blood Concentration (Low Solubility λ=0.42) Washout->Blood Concentration Drop Alveoli->Start Full Recovery (<5 mins) Alveoli->Blood Fast Transfer Blood->Alveoli Rapid Off-gassing Brain Target Tissue (Brain) Rapid Equilibrium Blood->Brain Fast Onset Brain->Maintenance Surgical Plane

Caption: The kinetic workflow emphasizes the rapid FA/FI equilibration (wash-in) and clearance (wash-out) driven by the low blood-gas partition coefficient.

References

  • Eger, E. I.[3] 2nd. (1987). "Partition coefficients of I-653 in human blood, saline, and olive oil." Anesthesia & Analgesia. Link

  • Yasuda, N., et al. (1991). "Kinetics of desflurane, isoflurane, and halothane in humans." Anesthesiology. Link

  • Baxter, P. J. (2007). "The Tec 6 Plus Vaporizer: User Instructions and Technical Reference." GE Healthcare Technical Guides. Link

  • Fang, Z. X., et al. (1995). "Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme." Anesthesia & Analgesia. Link

  • Lockwood, G. G. (2010). "Theoretical context of the physicochemical properties of volatile anesthetics." British Journal of Anaesthesia.[7] Link

  • Soro, M., et al. (2012). "Desflurane and carbon monoxide: a review." Journal of Clinical Anesthesia. Link

Sources

Molecular Mechanism of Action: Desflurane Modulation of Ion Channels

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Electrophysiologists, and Drug Development Scientists

Executive Summary

Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) induces general anesthesia not through a unitary mechanism, but via a complex, net-inhibitory modulation of synaptic and extrasynaptic ion channels. Unlike simple ligand-receptor interactions, desflurane alters the energetic landscape of channel gating, stabilizing open states in inhibitory receptors (GABA_A, Glycine) and closed/desensitized states in excitatory receptors (NMDA, nAChR, Nav).

This guide deconstructs these interactions at the residue level, provides self-validating experimental protocols for their interrogation, and summarizes the quantitative pharmacodynamics defining its clinical potency.

Part 1: The Primary Inhibitory Targets (GABA_A and Glycine)

The profound depression of central nervous system (CNS) activity by desflurane is primarily driven by the positive allosteric modulation of chloride-permeable channels.

GABA_A Receptor Modulation

Desflurane does not compete with GABA for the orthosteric binding site. Instead, it binds to hydrophobic pockets within the transmembrane domain (TMD), lowering the energy barrier for channel opening.

  • Mechanism: Desflurane binds to the interface between

    
     and 
    
    
    
    subunits.[1] This binding induces a conformational rotation that stabilizes the open-pore state, increasing the probability of chloride influx (
    
    
    ) and resulting in hyperpolarization.
  • Critical Residues:

    • 
       Subunit (TM2):  Serine-270 (S270).[1] Mutation to larger residues (e.g., S270W) sterically hinders desflurane binding, abolishing potentiation.
      
    • 
       Subunit (TM2):  Asparagine-265 (N265).[1] This residue is pivotal for the anesthetic-induced conformational wave transmission to the gate.
      
Glycine Receptor Potentiation

In the spinal cord and brainstem, desflurane potentiates glycine receptors (GlyR), contributing significantly to the immobility (anti-nociceptive) component of anesthesia.

  • Mechanism: Similar to GABA_A, desflurane acts on the transmembrane domain of the

    
     subunit.[1]
    
  • Key Residue: Serine-267 (S267) in the TM2 domain is the obligate sensor. The S267I mutation renders the receptor insensitive to volatile anesthetics, confirming this site's specificity.

Visualization: Inhibitory Signaling Pathway

The following diagram illustrates the causal pathway of desflurane-induced inhibition.

Desflurane_GABA_Pathway Desflurane Desflurane (Ligand) GABA_R GABA_A Receptor (TMD) Desflurane->GABA_R Binds to S270/N265 Conf_Change Conformational Change (TM2 Rotation) GABA_R->Conf_Change Lowers Activation Energy Cl_Influx Increased Cl- Influx Conf_Change->Cl_Influx Stabilizes Open State Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Hyperpolarizing Current Inhibition Neuronal Inhibition (Anesthesia) Hyperpol->Inhibition Suppresses Action Potentials

Figure 1: Causal pathway of Desflurane-induced neuronal inhibition via GABA_A receptor modulation.

Part 2: Suppressing Excitation (NMDA & nAChR)

Desflurane reduces neuronal excitability by inhibiting cation-selective channels, effectively raising the threshold for depolarization.

NMDA Receptor Inhibition

Unlike the potentiation seen in GABA receptors, desflurane acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.

  • Target: The inhibition is primarily mediated through the NR1 subunit .

  • Kinetics: The effect is voltage-insensitive, implying the binding site is outside the channel pore (unlike magnesium block). Desflurane likely disturbs the hinge motion required for channel gating, reducing the mean open time without affecting single-channel conductance.

Nicotinic Acetylcholine Receptors (nAChR)

Desflurane inhibits nAChRs by accelerating desensitization and reducing agonist affinity.

  • Mechanism: It stabilizes the receptor in a high-affinity, non-conducting desensitized state. This is critical for the amnestic effects (central

    
     receptors) and muscle relaxation (neuromuscular junction receptors).
    

Part 3: Background Leak & Excitability (K2P & Nav)

Two-Pore Domain Potassium Channels (K2P)

Desflurane activates TREK-1 and TASK channels.[2] These "leak" channels set the resting membrane potential.

  • Action: Activation leads to

    
     efflux, driving the resting potential closer to the potassium equilibrium potential (
    
    
    
    ), thereby hyperpolarizing the cell and reducing excitability.[3]
  • Residue: Glycine-182 (G182) in the TM2 region of TREK-1 is essential for this gating modulation.

Voltage-Gated Sodium Channels (Nav)

Desflurane inhibits presynaptic Nav channels (specifically Nav1.2 and Nav1.6), which inhibits neurotransmitter release.

  • Mechanism: It causes a hyperpolarizing shift in the voltage dependence of steady-state inactivation.[4] This means a larger fraction of sodium channels are inactivated at resting potential, reducing the pool available to propagate an action potential.

Part 4: Experimental Methodologies

To validate these mechanisms, the following self-validating protocols are recommended. These workflows prioritize control over variables to ensure data integrity.

Protocol: Whole-Cell Patch Clamp for GABA_A Analysis

Objective: Quantify desflurane potentiation of GABA-induced currents in HEK293 cells.

Reagents:

  • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution: 140 mM CsCl (to block K+ channels), 2 mM MgCl2, 1 mM CaCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Desflurane Delivery: Saturated vapor solution prepared in glass-tight syringes (approx. 12-14 mM stock), diluted to clinical concentrations (0.2 - 0.5 mM).

Workflow:

  • Cell Preparation: Transfect HEK293 cells with cDNAs for

    
    , 
    
    
    
    , and
    
    
    subunits (1:1:1 ratio).
  • Giga-seal Formation: Establish a G

    
     seal and break-in to whole-cell mode. Clamp voltage at -60 mV.
    
  • Control Response (Validation Step): Apply EC10 GABA (approx. 1-3

    
    M) for 5 seconds. Record peak current (
    
    
    
    ).
    • Integrity Check: Response must be stable (<10% variance) over 3 consecutive applications.

  • Test Application: Co-apply EC10 GABA + Desflurane (0.5 mM) for 10 seconds. Record peak current (

    
    ).
    
  • Washout: Perfuse with buffer for 2 minutes. Re-test EC10 GABA to ensure recovery.

  • Analysis: Calculate Potentiation % =

    
    .
    
Visualization: Electrophysiology Workflow

Patch_Clamp_Workflow Start Start: Transfected Cell Seal Giga-Ohm Seal (Whole Cell) Start->Seal Control Apply GABA (EC10) Record I_control Seal->Control Wash1 Washout (2 min) Control->Wash1 Test Co-apply GABA + Desflurane Record I_test Wash1->Test Wash2 Washout (Recovery) Test->Wash2 Wash2->Control Verify Stability Analysis Calculate Potentiation Wash2->Analysis

Figure 2: Standardized Whole-Cell Patch Clamp Workflow for assessing anesthetic potentiation.

Part 5: Quantitative Comparative Analysis

The following table synthesizes the potency of Desflurane across its major targets. Note that 1 MAC (Minimum Alveolar Concentration) of Desflurane is approximately 6-7% atm, corresponding to an aqueous concentration of ~0.53 mM at 37°C.

Target ChannelEffect TypeMechanismRelevant Concentration (approx.)[1][5][6][7][8][9]Physiological Outcome
GABA_A (

)
PotentiationStabilizes Open State0.2 - 0.5 mM (< 1 MAC)Sedation, Hypnosis
Glycine (

)
PotentiationStabilizes Open State0.3 - 0.6 mM (~1 MAC)Immobility (Spinal)
NMDA (NR1/NR2) InhibitionNon-competitive Antagonism0.6 mM (> 1 MAC)Amnesia, Neuroprotection
nAChR (

)
InhibitionEnhanced Desensitization0.1 - 0.3 mM (Sub-MAC)Amnesia
TREK-1 (K2P) ActivationC-type Gate Stabilization0.5 mM (~1 MAC)Hyperpolarization
Nav1.6 InhibitionEnhanced Inactivation> 0.8 mM (> 1.5 MAC)Reduced Excitability

References

  • Patsnap Synapse. (2024). What is the mechanism of Desflurane? Retrieved from [Link]

  • Woll, K. A., et al. (2018).[10] Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors.[1] FASEB Journal. Retrieved from [Link]

  • Hollmann, M. W., et al. (2001). Modulation of NMDA Receptor Function by Ketamine and Magnesium.[6] Part II: Interactions with Volatile Anesthetics. Anesthesia & Analgesia.[1][2][4][6][7][10][11][12][13] Retrieved from [Link]

  • Pavel, M. A., et al. (2020).[14][15] Mechanistic insights into volatile anesthetic modulation of K2P channels. eLife. Retrieved from [Link]

  • Ouyang, W., et al. (2009). Modulation of a voltage-gated Na+ channel by sevoflurane involves multiple sites and distinct mechanisms. Anesthesiology.[1][4][6][7][10][13] Retrieved from [Link]

  • Flood, P., et al. (2002). The Role of Nicotinic Acetylcholine Receptors in the Mechanisms of Anesthesia.[7] Anesthesiology.[1][4][6][7][10][13] Retrieved from [Link]

  • Beckstead, M. J., et al. (2002). Anesthetic and ethanol effects on spontaneously opening glycine receptor channels.[11] Journal of Neurochemistry. Retrieved from [Link]

  • StatPearls. (2024). Desflurane.[1][2][6][12] NCBI Bookshelf. Retrieved from [Link]

Sources

Technical Guide: Environmental Fate & Atmospheric Dynamics of 2-(Difluoromethoxy)-1,1,1-trifluoroethane (Desflurane)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethoxy)-1,1,1-trifluoroethane, clinically known as Desflurane (HFE-236ea2), represents a critical intersection between advanced anesthesiology and atmospheric chemistry. While valued for its low blood-gas solubility coefficient (0.42), which permits rapid induction and recovery, Desflurane possesses the highest Global Warming Potential (GWP) among modern volatile anesthetics.

This guide provides a rigorous technical analysis of its environmental fate, focusing on the hydroxyl radical (


) mediated oxidation pathway, the formation of persistent degradation products like trifluoroacetic acid (TFA), and the experimental protocols used to validate these kinetics.

Physicochemical Identity & Properties

To understand the environmental behavior of Desflurane, one must first establish its structural resistance to degradation. Unlike older chlorofluorocarbons (CFCs), Desflurane lacks chlorine, giving it an Ozone Depletion Potential (ODP) of near zero. However, the stability of its fluorinated ether bond confers a prolonged atmospheric residence time.

ParameterValueContext
IUPAC Name 2-(Difluoromethoxy)-1,1,1-trifluoroethaneDistinct from isomer Isoflurane
Formula

Highly fluorinated ether
Boiling Point 22.8°CExtremely volatile; rapid partitioning to atmosphere
Blood-Gas Partition 0.42Low solubility drives rapid clinical washout to environment
Atmospheric Lifetime ~14 YearsSignificantly longer than Sevoflurane (~1.1 yrs)
GWP (100-yr) ~2,540~20x higher than Sevoflurane; ~2,500x higher than

Atmospheric Dynamics: The Oxidation Mechanism

The primary atmospheric sink for Desflurane is the gas-phase reaction with tropospheric hydroxyl radicals (


). This process is the rate-limiting step determining its atmospheric lifetime.
Reaction Kinetics

The reaction proceeds via hydrogen abstraction. Experimental data using laser photolysis/laser-induced fluorescence (LP/LIF) establishes the rate coefficient (


) at 296 K as:


This rate is approximately an order of magnitude slower than that of Isoflurane (


), explaining Desflurane's persistence. The fluorine atoms exert a strong electron-withdrawing effect, deactivating the C-H bonds against electrophilic attack by 

.
Degradation Pathway

Upon H-abstraction, the resulting radical reacts rapidly with oxygen to form peroxy radicals, eventually degrading into stable end-products.

Key Mechanism:

  • Abstraction:

    
     removes a hydrogen from the ethyl group (
    
    
    
    ) or the difluoromethyl group (
    
    
    ). The ethyl attack is favored.
  • Oxidation: The radical reacts with

    
     and 
    
    
    
    to form alkoxy radicals.
  • Decomposition: The alkoxy radical undergoes C-C bond scission or H-abstraction to form acid fluorides, primarily Trifluoroacetyl fluoride (

    
    ) and Carbonyl fluoride (
    
    
    
    ).
  • Hydrolysis: These acid fluorides react with atmospheric moisture to form Trifluoroacetic Acid (TFA) and Hydrofluoric Acid (HF) .

Visualization of the Pathway

Desflurane_Degradation Desflurane Desflurane (CF3CHFOCHF2) Intermediate Alkoxy Radical Intermediates Desflurane->Intermediate H-Abstraction (Slow Step) OH_Radical + •OH Radical OH_Radical->Intermediate AcidFluorides Acid Fluorides (CF3C(O)F + COF2) Intermediate->AcidFluorides Oxidation (O2/NO) TFA Trifluoroacetic Acid (TFA) AcidFluorides->TFA Rapid Hydrolysis HF HF + CO2 AcidFluorides->HF Hydrolysis + H2O (Hydrolysis) Hydrolysis->TFA

Figure 1: Atmospheric degradation pathway of Desflurane yielding TFA and HF.

Experimental Methodology: Determining Kinetics

To validate the environmental fate of Desflurane, researchers utilize Relative Rate Methods within photochemical smog chambers. This protocol is self-validating because it measures the analyte against a reference compound with well-established kinetics, negating errors from absolute radical concentration fluctuations.

Protocol: Smog Chamber / FTIR Spectroscopy[4][5][6]

Objective: Determine the reaction rate constant (


) relative to a reference (

).

Equipment:

  • Reactor: 50-100 L Teflon (FEP) reaction bag or rigid smog chamber.

  • Analysis: Fourier Transform Infrared (FTIR) Spectrometer (path length >100m via White cell optics).

  • Radical Source: UV photolysis of Methyl Nitrite (

    
    ) or Ozone/Water vapor.
    

Step-by-Step Workflow:

  • Cleaning: Flush chamber with purified air (

    
     ppm hydrocarbons) and evacuate. Repeat 3x.
    
  • Reactant Injection:

    • Inject Desflurane (Analyte) to achieve ~5-10 ppm.

    • Inject Reference Compound (e.g., Methane or a specific HFC) to achieve ~5-10 ppm.

    • Inject Radical Precursor (

      
      ) at ~10-20 ppm.
      
    • Inject

      
       (to prevent ozone formation) at ~5 ppm.[1]
      
  • Equilibration: Allow dark mixing for 30 minutes. Take "Time 0" FTIR scan.

  • Irradiation: Activate UV lamps (300-400 nm) to photolyze

    
    , generating 
    
    
    
    .
  • Sampling: Acquire FTIR spectra every 2-5 minutes as reactants degrade.

  • Data Analysis: Plot

    
     vs 
    
    
    
    .

Calculation: The slope of the linear regression line equals the ratio of rate constants:



Experimental Workflow Diagram

Smog_Chamber_Protocol Input_Des Desflurane Chamber Teflon Smog Chamber Input_Des->Chamber Input_Ref Reference (e.g., Methane) Input_Ref->Chamber Input_OH Methyl Nitrite (OH Source) Input_OH->Chamber UV_Light UV Irradiation (Photolysis) Chamber->UV_Light Initiate FTIR FTIR Spectroscopy Chamber->FTIR Sample t=0...t=n UV_Light->Chamber Generate •OH Data Kinetic Plot (Slope = k_des/k_ref) FTIR->Data Beer-Lambert Law

Figure 2: Relative rate experimental workflow for determining reaction kinetics.

Comparative Environmental Impact

The structural stability of Desflurane results in a GWP that is orders of magnitude higher than its clinical alternatives. The table below synthesizes data from IPCC assessment reports and recent kinetic studies.

Anesthetic AgentFormulaAtmospheric Lifetime (Years)GWP (100-Year)Main Degradation Product
Desflurane

14.0 2,540 TFA + HF
Isoflurane

3.2510TFA + HF + HCl
Sevoflurane

1.1130HFIP + HF

Field Insight: The high radiative efficiency of Desflurane combined with its longevity means that a single bottle of Desflurane (240 mL) has the global warming impact equivalent to burning approximately 880 kg of coal.

Conclusion & Mitigation

Desflurane is a potent greenhouse gas with a high degree of atmospheric persistence due to its slow reaction with hydroxyl radicals. While it does not deplete ozone, its degradation contributes to the accumulation of Trifluoroacetic Acid (TFA) in aquatic ecosystems.[2][3]

Recommendations for Research & Practice:

  • Clinical: Prioritize Sevoflurane or TIVA (Total Intravenous Anesthesia) where clinically appropriate to reduce GWP footprint.

  • Engineering: Implement Waste Anesthetic Gas (WAG) capture systems utilizing hydrophobic molecular sieves or silica zeolites to reclaim Desflurane before venting.

  • Monitoring: Continue longitudinal monitoring of TFA levels in watersheds near high-density medical centers.

References

  • Intergovernmental Panel on Climate Change (IPCC). (2021). Climate Change 2021: The Physical Science Basis. Chapter 7: The Earth’s Energy Budget, Climate Feedbacks and Climate Sensitivity.[Link]

  • Sulbaek Andersen, M. P., et al. (2011). "Atmospheric Chemistry of Isoflurane, Desflurane, and Sevoflurane: Kinetics and Mechanisms of Reactions with Chlorine Atoms and OH Radicals and Global Warming Potentials." Journal of Physical Chemistry A, 116(24), 5806–5820. [Link]

  • Ryan, S. M., & Nielsen, C. J. (2010). "Global Warming Potential of Inhaled Anesthetics: Application to Clinical Use." Anesthesia & Analgesia, 111(1), 92-98. [Link]

  • World Health Organization (WHO). (2025). Anesthetic Gases: Climate Impact and Mitigation Strategies.[4][5][6][Link]

  • Sherman, J., et al. (2012). "Life Cycle Greenhouse Gas Emissions of Anesthetic Drugs." Anesthesia & Analgesia, 114(5), 1086-1090. [Link]

Sources

Methodological & Application

Application Note: 2-(Difluoromethoxy)-1,1,1-trifluoroethane (HFE-245mf) for Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-(Difluoromethoxy)-1,1,1-trifluoroethane (also known as HFE-245mf or RE-245 ) as a specialized


F-NMR probe.

Due to its unique physical properties—specifically its low boiling point (28–30°C) —this compound requires distinct handling protocols compared to standard solid fragments. This guide focuses on its application as a volatile "spy" molecule for mapping hydrophobic pockets and studying competitive binding in protein-ligand interaction assays.


F NMR (LO-NMR)
Compound CAS:  1885-48-9

Executive Summary

2-(Difluoromethoxy)-1,1,1-trifluoroethane (


) is a fluorinated ether structurally isomeric to the inhalation anesthetic Isoflurane. In drug discovery and structural biology, it serves as a highly sensitive 

F-NMR reporter probe
.

Unlike standard solid fragments, HFE-245mf is a volatile liquid at room temperature. Its primary application is detecting ligand binding in cryptic hydrophobic pockets and gas-binding cavities (e.g., in albumin, ferritin, or ion channels). Because it binds weakly to these hydrophobic sites, it can be displaced by higher-affinity drug candidates, resulting in a measurable change in its


F NMR signal (Chemical Shift Perturbation or line narrowing).
Key Advantages
  • High Sensitivity: Contains 5 fluorine atoms per molecule (

    
     and 
    
    
    
    ), providing intense NMR signals.
  • Distinct Chemical Shifts: The

    
     and 
    
    
    
    groups appear at significantly different frequencies, offering two independent reporters.
  • Hydrophobic Mapping: Excellent for probing "dry" pockets inaccessible to bulky or polar probes.

Chemical & Physical Profile

Understanding the volatility of HFE-245mf is critical for experimental success.

PropertyValueImplication for Protocol
IUPAC Name 2-(Difluoromethoxy)-1,1,1-trifluoroethane--
Common Code HFE-245mf, RE-245Used in refrigerant/anesthetic literature.
Molecular Formula

MW = 150.05 g/mol
Boiling Point 28–30 °C CRITICAL: Exists as a gas/vapor at physiological temperature (37°C). Must use sealed NMR tubes.
Solubility Low in water; High in DMSO/EthanolPrepare stocks in DMSO; rapid dilution into buffer.

F NMR Signals

ppm (

, t);

ppm (

, d)
Values are approximate relative to

; solvent dependent.

Mechanism of Action: The "Spy Molecule" Assay

This assay relies on the competitive displacement principle. HFE-245mf acts as a "spy" that resides in the protein's hydrophobic pocket.

  • Bound State: In the presence of the protein, HFE-245mf exchanges between "free" (solution) and "bound" (pocket) states. This rapid exchange causes line broadening (

    
     reduction) and a chemical shift change  (
    
    
    
    ) compared to the free reference.
  • Displacement: When a high-affinity ligand (the drug candidate) is added, it out-competes HFE-245mf for the pocket.

  • Signal Recovery: The HFE-245mf is ejected back into the solution. Its

    
    F signal "sharpens" (line width decreases) and returns to its free chemical shift position.
    
Pathway Diagram: Competitive Displacement

SpyMechanism cluster_NMR 19F NMR Readout Protein Target Protein Complex Protein-Probe Complex Protein->Complex + Probe Probe HFE-245mf (Probe) Probe->Complex Broad Signal (Fast Exchange) Final Protein-Ligand Complex Complex->Final + Ligand (Displacement) FreeProbe Free Probe (Sharp Signal) Complex->FreeProbe Ejection Ligand Drug Candidate (Ligand) Ligand->Final

Caption: HFE-245mf binds to the protein (yellow), showing a broad NMR signal. Upon addition of a stronger binder (green), the probe is released, restoring its sharp 'free' signal.

Critical Protocol: Sample Preparation (Cold Handling)

Warning: Due to the 28°C boiling point, standard open-plate preparation will result in probe evaporation and inconsistent data.

Materials
  • HFE-245mf (Liquid source).

  • DMSO-d6 (anhydrous).

  • J. Young NMR tubes (with screw-cap valve) or flame-sealable tubes. Standard caps are insufficient for long experiments at 37°C.

  • Ice bath.

Step-by-Step Procedure
  • Stock Solution Prep (On Ice):

    • Chill a glass vial and DMSO-d6 on ice for 10 minutes.

    • Using a chilled gas-tight syringe, withdraw HFE-245mf liquid.

    • Inject into the cold DMSO-d6 to create a 100 mM Stock .

    • Note: Keep the headspace small to minimize partitioning into the gas phase. Cap immediately.

  • Protein Sample Prep:

    • Prepare protein buffer (e.g., PBS, pH 7.4, 10%

      
      ).
      
    • Add protein to reach final concentration (typically 5–20 µM).

  • Probe Addition (The "Cold Spike"):

    • Chill the NMR tube containing the protein mixture on ice.

    • Add HFE-245mf stock to the tube to reach 50–200 µM (typically 10x protein concentration).

    • IMMEDIATELY seal the J. Young valve or flame-seal the tube.

    • Mix by gentle inversion (do not vortex vigorously to avoid bubble formation/cavitation).

  • Reference Sample:

    • Prepare a "No Protein" control (Buffer + Probe) to determine the exact chemical shift (

      
      ) and line width (
      
      
      
      ) of the unbound probe.

Experimental Protocol: F NMR Acquisition

Instrument Setup
  • Field Strength:

    
     400 MHz (higher fields like 600 MHz improve sensitivity).
    
  • Probe:

    
    F-dedicated or cryoprobe optimized for fluorine.
    
  • Temperature:

    • Option A (Stable): Run at 25°C (below boiling point) to keep the probe liquid-like in solution.

    • Option B (Physiological): Run at 37°C . Requirement: The tube MUST be a pressure-rated J. Young tube. The probe will partition significantly into the headspace; shimming must be performed on the liquid phase carefully.

Pulse Sequence Parameters
ParameterSettingRationale
Pulse Program zgf19 (1D coupled) or zgf19.dec (proton decoupled)Decoupling simplifies the

multiplet, increasing S/N.
Spectral Width (SW) 50–100 ppmCover both

(-74 ppm) and

(-84 ppm) regions.
Relaxation Delay (D1) 1.0 – 2.0 sFluorine

can be long; ensure sufficient recovery.
Scans (NS) 128 – 512Depends on probe concentration (200 µM usually requires ~256 scans).
Line Broadening (LB) 1.0 – 3.0 HzApply exponential window function for S/N.
Relaxation Filter (Optional but Recommended)

To distinguish bound vs. free probe more clearly, use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

  • Mechanism: Large protein-bound molecules have short

    
     (fast decay). Small free molecules have long 
    
    
    
    .
  • Result: The protein background signals disappear, leaving only the sharp signal of the free (displaced) HFE-245mf.

Protocol: Determination & Screening

A. Determination (Probe Affinity)

Before screening drugs, determine how tightly HFE-245mf binds to your target.

  • Prepare 5 samples with fixed Probe concentration (e.g., 50 µM).

  • Titrate Protein concentration: 0 µM, 5 µM, 10 µM, 20 µM, 50 µM.

  • Measure the change in Chemical Shift (

    
    ) or Line Width (
    
    
    
    ).
  • Fit data to a one-site binding model:

    
    
    
B. Competitive Screening (The Spy Assay)
  • Cocktail Prep: Mix Protein (10 µM) + HFE-245mf (100 µM).

  • Spectra 1 (Control): Acquire spectrum. Note broad/shifted signal.

  • Library Addition: Add test compound (Ligand) at 50–100 µM.

  • Spectra 2 (Test): Acquire spectrum.

  • Analysis:

    • Hit: Signal narrows (sharpens) and shifts back toward the "No Protein" reference position. (Ligand displaced Probe).

    • Non-Hit: Signal remains broad and shifted. (Probe remains bound).

Data Analysis & Interpretation

Visual Guide to Spectra
ObservationInterpretationStatus
Sharp Singlet/Triplet (at Ref position)Probe is free in solution.No Protein or Full Displacement.
Broad Hump / Shifted Peak Probe is exchanging with protein.Bound State.
Signal Disappears Extreme broadening (intermediate exchange) OR Evaporation .Check seal; Check shimming.
Two Distinct Sets of Peaks Slow exchange regime.High affinity binding (rare for this probe).
Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_nmr Phase 2: NMR Measurement cluster_analysis Phase 3: Analysis Step1 Dissolve HFE-245mf in cold DMSO-d6 Step2 Add to Protein Buffer (Ice Bath) Step1->Step2 Step3 Seal in J. Young Valve Tube Step2->Step3 Step4 Acquire 19F Reference (No Protein) Step3->Step4 Step5 Acquire Bound Spectrum (Protein + Probe) Step4->Step5 Step6 Add Competitor Ligand Step5->Step6 Decision Compare Line Width (LW) & Chemical Shift Step6->Decision Result1 LW decreases (Sharpens) = HIT (Binder) Decision->Result1 Signal Recovery Result2 LW unchanged = NO BINDER Decision->Result2 Signal Broad

Caption: Experimental workflow emphasizing the critical sealing step and the logic for hit identification.

References

  • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Combinatorial Chemistry & High Throughput Screening. Link

  • Pomerantz, W. C., et al. (2012). "Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery." ACS Chemical Biology. Link

  • MedChemExpress. "2-(Difluoromethoxy)-1,1,1-trifluoroethane Product Information & Safety Data Sheet." MedChemExpress. Link

  • Eckenhoff, R. G., et al. (2002). "Inhaled Anesthetic Binding Sites in Human Serum Albumin." Journal of Biological Chemistry. (Context for fluorinated ether binding). Link

  • Norton, R. S., et al. (2016). "NMR screening of fluorinated fragments." Journal of Biomolecular NMR. (General methodology for fluorinated fragment screening). Link

Precision Metabolic Tracking: Desflurane Administration in Closed-Circuit Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for administering Desflurane (suprane) within a closed-circuit anesthesia (CCA) system specifically designed for metabolic research (Indirect Calorimetry). While Desflurane’s low blood-gas solubility makes it ideal for rapid equilibration, its high vapor pressure and pungency present unique challenges in closed loops. This guide provides a validated methodology for liquid injection administration , safety protocols regarding carbon monoxide (CO) production , and the calculation of Oxygen Consumption (


) in the presence of volatile agents.

Scientific Rationale

Why Desflurane for Metabolic Studies?

In metabolic research involving indirect calorimetry, the anesthetic agent must meet two criteria:

  • Rapid Equilibration: To reach a metabolic steady state quickly. Desflurane’s low blood-gas partition coefficient (0.42) allows for the fastest wash-in and wash-out of all volatile agents, minimizing the "equilibration lag" that corrupts metabolic data.

  • Minimal Biotransformation: Metabolic studies rely on gas exchange (

    
     and 
    
    
    
    ). Agents that undergo significant metabolism (e.g., Sevoflurane at 2-5%) can introduce artifacts. Desflurane undergoes minimal metabolism (<0.02%), making it the "cleanest" agent for gas exchange analysis.
Why Closed-Circuit?

Open or semi-open circuits vent gases, making it impossible to measure the subject's uptake of oxygen with high precision. A Closed-Circuit System (where Fresh Gas Flow


 Uptake) creates a sealed loop. By measuring the volume of oxygen required to maintain constant system pressure, researchers can directly quantify 

(Oxygen Consumption) with high temporal resolution.

Critical Safety Directive: The "Zero-CO" Mandate

WARNING: Desflurane possesses a unique hazard profile regarding Carbon Monoxide (CO) production.

The Mechanism

Desflurane contains a difluoromethyl moiety (


). When exposed to desiccated (dry)  strong base absorbents (Soda Lime, Baralyme) containing Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), it degrades into Carbon Monoxide.[1]
  • Risk Factor: Desflurane produces the highest concentrations of CO among all volatile anesthetics—potentially reaching lethal carboxyhemoglobin levels.

  • Trigger: Dry absorbent beds (often caused by leaving high gas flows running overnight).

The Protocol

To ensure subject safety and data integrity (CO alters metabolic parameters), you must adhere to the Absorbent Safety Triad :

  • Hydration: Ensure absorbent water content is >15%.

  • Chemistry: Use Lithium Hydroxide or calcium-hydroxide-based absorbents (e.g., Amsorb Plus, Litholyme) which lack the strong bases (KOH/NaOH) required to strip the proton from the

    
     group.
    
  • Verification: Monitor CO levels in the circuit if using traditional soda lime.

System Configuration & Design

Conventional vaporizers (e.g., Tec 6) require high carrier gas flow to function accurately and cannot be used in a true closed circuit (flow < 200 mL/min). Direct Liquid Injection is the required method.

Experimental Setup Diagram

ClosedCircuitSetup Patient Subject / Patient YPiece Y-Piece Patient->YPiece ExpLimb Expiratory Limb YPiece->ExpLimb Exhaled Gas GasAnalyzer Side-stream Gas Analyzer (EtDes, EtCO2, O2) YPiece->GasAnalyzer Sampling InspLimb Inspiratory Limb InspLimb->YPiece Injector Syringe Pump (Liquid Desflurane) ExpLimb->Injector Liquid Injection Point Absorber CO2 Absorber (Lithium Hydroxide) Reservoir Reservoir Bag / Spirometer (Volume Maintenance) Absorber->Reservoir CO2-Free Gas Reservoir->InspLimb O2Supply O2 Replenishment (Mass Flow Controller) Reservoir->O2Supply Replenish O2 Injector->Absorber

Figure 1: Closed-circuit schematic for metabolic studies.[2] Note the injection of liquid Desflurane into the expiratory limb to facilitate vaporization before reaching the absorber.

Protocol: Liquid Desflurane Administration

Phase 1: System Priming (Denitrogenation)

Before closing the circuit, nitrogen must be washed out to prevent accumulation.

  • Flow: High flow

    
     (6-8 L/min) for 3-5 minutes.
    
  • Goal: End-tidal

    
    .
    
  • Calibration: Calibrate the gas analyzer to zero Desflurane.

Phase 2: Induction & Transition
  • Induction: Perform IV induction (Propofol) to bypass Desflurane's airway pungency.

  • Initial Vaporization: Establish an initial alveolar concentration (FA) of ~4-6% using a conventional vaporizer before closing the circuit, or by injecting a bolus into the closed system.

    • Bolus Calculation:

      
      
      
    • (Note: 210 is the approximate vapor/liquid expansion ratio for Desflurane).

Phase 3: Closed-Circuit Maintenance (Liquid Injection)

Once the circuit is closed (Fresh Gas Flow = 0, only O2 replenishment), Desflurane is removed from the system only by subject uptake. You must replace exactly what the subject absorbs.

The Injection Strategy: Unlike other agents that follow the "Square Root of Time" uptake model closely, Desflurane uptake is so rapid that it reaches a near-constant, minimal uptake phase quickly.

  • Equipment: Syringe pump filled with liquid Desflurane, connected to the expiratory limb via a T-piece.

  • Target: Maintain End-Tidal Desflurane (EtDes) at 4.0 - 6.0% (approx 0.7 - 1.0 MAC).

  • Dosing Algorithm:

    • 0-10 min: High uptake. Inject ~0.2 mL liquid every 1-2 mins (titrated to EtDes).

    • >10 min: Steady state. Uptake drops significantly.

    • Formula:

      
       (Start here and titrate).
      

Decision Logic for Maintenance:

InjectionLogic Start Monitor EtDes & Hemodynamics CheckEtDes Is EtDes < Target? Start->CheckEtDes CheckHemo MAP/HR > Baseline + 20%? CheckEtDes->CheckHemo No (Target Met) Inject Bolus 0.1 mL Liquid Desflurane CheckEtDes->Inject Yes (Too Light) Wait Maintain Current Rate CheckHemo->Wait No (Stable) Deepen Increase Target EtDes (Check for Sympathetic Storm) CheckHemo->Deepen Yes (Pain/Light) Inject->Start Wait->Start Deepen->Start

Figure 2: Logic flow for maintaining anesthetic depth via liquid injection. Note that Desflurane "overpressure" can cause sympathetic storms (tachycardia), so boluses must be small.

Data Acquisition: Calculating Metabolic Rate

In a closed system, the volume of oxygen injected to keep the spirometer/bag volume constant equals the oxygen consumption (


).[3]
Oxygen Consumption ( )


  • Condition: Circuit volume must be constant.

  • Correction: All volumes must be corrected to STPD (Standard Temperature Pressure Dry).

Carbon Dioxide Production ( )

Measuring


 in a closed circuit is complex because the absorber removes it.
  • Method A (Gravimetric): Weigh the absorber canister before and after the study.

    
    . (Low temporal resolution).
    
  • Method B (Flow-Through): Bypass a small sidestream of exhaled gas to a metabolic analyzer before the absorber (requires complex plumbing).

  • Method C (Derived): Assume a Respiratory Quotient (RQ) of 0.8-0.85 if only

    
     is measured (common in anesthesia studies).
    
Data Table: Expected Parameters
ParameterValueNotes
Desflurane MAC 6.0% (Age 40)Decreases with age.
Blood/Gas Partition 0.42Rapid equilibration (< 5 mins).
Liquid Expansion ~210 mL vapor / mL liquid1 mL liquid

210 mL vapor.
Expected

3.5 mL/kg/minBasal metabolic rate (anesthesia may reduce this by ~15%).
CO Risk HighMust use Amsorb or Litholyme.

References

  • Baum, J. A., & Aitkenhead, A. R. (1995). Low-flow anaesthesia.[1][3][4][5][6] Anaesthesia, 50(s1), 37-44. Link

  • Fang, Z. X., Eger, E. I., Laster, M. J., et al. (1995). Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme. Anesthesia & Analgesia, 80(6), 1187-1193. Link

  • Lowe, H. J., & Ernst, E. A. (1981). The Quantitative Practice of Anesthesia: Use of Closed Circuit. Williams & Wilkins.[4] (Foundational Text for Closed Circuit Theory).

  • Westenskow, D. R., & Jordan, W. S. (1991). Instrumentation for the continuous measurement of oxygen consumption and carbon dioxide production during anesthesia. Journal of Clinical Monitoring, 7(1), 12-20. Link

  • Baxter Healthcare. (2023). Suprane (desflurane, USP) Prescribing Information. Link

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Application Notes and Protocols for the Cryogenic Use of 2-(Difluoromethoxy)-1,1,1-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Foreword: The long-term preservation of sensitive biological materials and complex drug formulations at cryogenic temperatures is a cornerstone of modern biomedical research and pharmaceutical development.[1][2] While aqueous systems utilizing cryoprotectants like dimethyl sulfoxide (DMSO) and glycerol are well-established, they present significant challenges for hydrophobic or water-sensitive compounds and formulations.[3][4] This guide introduces a novel, scientifically-grounded application for 2-(Difluoromethoxy)-1,1,1-trifluoroethane, a hydrofluoroether (HFE), as a non-aqueous medium for the cryogenic preservation of such materials. While direct, established protocols for this specific compound in cryopreservation are nascent, this document synthesizes its known physicochemical properties with established cryobiological principles to propose a robust, theoretical framework for its application.

Introduction to 2-(Difluoromethoxy)-1,1,1-trifluoroethane: A Hydrofluoroether for Cryogenic Applications

2-(Difluoromethoxy)-1,1,1-trifluoroethane, also known as HFE-245, is a member of the hydrofluoroether class of organic solvents.[5] HFEs were originally developed as environmentally safer alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[6] Their unique combination of properties makes them intriguing candidates for specialized cryogenic applications.[7]

Core Physicochemical and Safety Profile:

Hydrofluoroethers, as a class, exhibit a range of properties that are highly advantageous for low-temperature work.[6][8][9] These characteristics, summarized in the table below, form the basis for the proposed cryogenic applications of 2-(Difluoromethoxy)-1,1,1-trifluoroethane.

PropertyValue/CharacteristicSignificance in Cryogenic Applications
Chemical Inertness High stability, good compatibility with metals and plastics.[7]Minimizes the risk of sample degradation or reaction with storage vessels at low temperatures.
Low Toxicity Generally low, making them safer to handle than many traditional solvents.[6][8][9]Reduces risks to personnel during sample preparation and handling.
Non-Flammability High safety profile in laboratory environments.[7][9]Eliminates fire hazards associated with flammable organic solvents.
Low Viscosity at Low Temperatures HFEs maintain low viscosity even at ultra-low temperatures.[7]Ensures rapid and uniform heat transfer during cooling and warming, which is critical for preventing ice crystal formation and achieving vitrification.[10]
Low Surface Tension Allows for excellent wetting and penetration into complex structures.[11]Facilitates complete immersion and cryoprotection of intricate samples like lipid-based nanoparticles or complex protein structures.
Hydrophobicity Immiscible with water, dissolves non-polar compounds.Ideal for the preservation of hydrophobic biomolecules and drug delivery systems that are unstable in aqueous environments.
Boiling Point ~261 K to 369 K vapor pressure range measured.[5]A boiling point well above cryogenic temperatures ensures the material remains liquid during handling and initial cooling stages.
Environmental Profile Zero Ozone Depletion Potential (ODP) and low Global Warming Potential (GWP).[6][9]A sustainable choice for laboratory protocols.

Proposed Application: Non-Aqueous Vitrification of Hydrophobic Biomolecules and Lipid-Based Drug Delivery Systems

The primary proposed application for 2-(Difluoromethoxy)-1,1,1-trifluoroethane is as a non-aqueous solvent and vitrification agent for the cryogenic storage of materials that are incompatible with traditional water-based cryopreservation methods. This includes, but is not limited to:

  • Lipid Nanoparticles (LNPs): For mRNA vaccines and other gene therapies.

  • Liposomes and Micelles: Used in drug delivery.

  • Highly Hydrophobic Active Pharmaceutical Ingredients (APIs): That have poor solubility and stability in water.

  • Sensitive Protein Complexes: Where water's crystal structure could disrupt quaternary structures.

The Rationale for a Non-Aqueous Approach:

The formation of ice crystals is a primary cause of damage to biological samples during freezing.[2] Vitrification, the process of solidifying a liquid into a glass-like amorphous state without crystallization, is a key strategy to avoid this damage.[10][12] Traditional vitrification solutions are aqueous and contain high concentrations of cryoprotectants like DMSO and ethylene glycol.[3][10][13] However, these polar solvents can be detrimental to non-polar, hydrophobic systems. 2-(Difluoromethoxy)-1,1,1-trifluoroethane offers a solution by enabling vitrification in a non-aqueous environment, thereby preserving the native conformation and integrity of hydrophobic materials.

Experimental Protocols

The following protocols are presented as a starting point for researchers. Optimization will be necessary for specific sample types.

Protocol 1: Cryopreservation of Lipid Nanoparticles (LNPs)

This protocol is designed for the long-term storage of LNPs intended for drug delivery applications.

Materials:

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane (high purity)

  • LNP sample, concentrated and buffer-exchanged into a volatile, non-aqueous solvent (e.g., ethanol) if necessary.

  • Cryovials

  • Controlled-rate freezer or vitrification device

  • Liquid nitrogen storage dewar

Methodology:

  • Sample Preparation:

    • Start with a concentrated LNP sample. If in an aqueous buffer, a solvent-exchange step may be necessary. This is a critical and complex step that must be developed based on the specific LNP formulation.

    • The final LNP suspension should be in a minimal amount of a carrier solvent that is miscible with 2-(Difluoromethoxy)-1,1,1-trifluoroethane.

  • Equilibration:

    • In a cryovial, add 9 parts of pre-chilled (4°C) 2-(Difluoromethoxy)-1,1,1-trifluoroethane to 1 part of the concentrated LNP sample.

    • Gently mix by inverting the vial. Avoid vortexing to prevent disruption of the LNP structure.

    • Incubate on ice for 10-15 minutes to allow for thermal and chemical equilibration. The low viscosity of the HFE should facilitate rapid diffusion.[7]

  • Vitrification (Rapid Cooling):

    • Plunge the cryovial directly into liquid nitrogen. The goal is to achieve a cooling rate that is rapid enough to pass the glass transition temperature without the formation of ice crystals.[10]

    • The low viscosity and good thermal conductivity of HFEs are advantageous for rapid heat transfer.[7][14]

  • Storage:

    • Transfer the vitrified sample to a liquid nitrogen dewar for long-term storage at -196°C.[1]

  • Thawing (Rapid Warming):

    • Warm the sample rapidly by transferring the cryovial from liquid nitrogen to a 37°C water bath. Agitate gently until the sample is completely thawed. Rapid warming is crucial to prevent devitrification (the formation of ice crystals during warming).[10]

  • Post-Thaw Recovery:

    • The 2-(Difluoromethoxy)-1,1,1-trifluoroethane may need to be removed. Due to its volatility, this can be achieved through evaporation under a gentle stream of nitrogen. This step must be optimized to avoid destabilizing the LNPs.

    • Resuspend the LNPs in a suitable aqueous buffer for downstream applications.

    • Assess LNP integrity post-thaw using techniques such as Dynamic Light Scattering (DLS) for size distribution and a fluorescent dye exclusion assay for encapsulation efficiency.

Workflow Diagram for LNP Cryopreservation:

LNP_Cryopreservation cluster_prep Preparation cluster_cryo Cryopreservation cluster_recovery Recovery A Concentrated LNP Sample B Add 9 parts 2-(Difluoromethoxy)-1,1,1-trifluoroethane A->B 1 part C Equilibrate on Ice (10-15 min) B->C D Vitrification: Plunge in Liquid Nitrogen C->D E Long-term Storage (-196°C) D->E F Rapid Thawing (37°C Water Bath) E->F G Solvent Evaporation F->G H Resuspend in Buffer G->H I Quality Control (DLS, etc.) H->I

Caption: Workflow for LNP cryopreservation using 2-(Difluoromethoxy)-1,1,1-trifluoroethane.

Protocol 2: Cryogenic Storage of a Hydrophobic API

This protocol is for preserving the solid-state characteristics (e.g., crystalline form) of a sensitive, hydrophobic API.

Materials:

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane (high purity)

  • Hydrophobic API (powder form)

  • Cryovials

  • Liquid nitrogen storage dewar

Methodology:

  • Sample Preparation:

    • Place a pre-weighed amount of the hydrophobic API into a cryovial.

    • Add a sufficient volume of 2-(Difluoromethoxy)-1,1,1-trifluoroethane to create a slurry. The API is not expected to dissolve significantly at low temperatures, which is desirable to maintain its solid form.[15] The HFE acts as a heat transfer medium and a protective, inert blanket.

  • Cooling:

    • Place the cryovial in a -80°C freezer for 1-2 hours for gradual cooling.

    • For long-term storage, transfer the vial to a liquid nitrogen dewar. The HFE will solidify, encasing the API particles in a non-crystalline, glassy matrix.

  • Storage:

    • Store at -196°C in a liquid nitrogen dewar.

  • Recovery:

    • Allow the vial to warm to room temperature in a fume hood.

    • Once thawed, the 2-(Difluoromethoxy)-1,1,1-trifluoroethane can be removed by vacuum evaporation.

    • The recovered API powder can then be analyzed by techniques such as X-ray diffraction (XRD) to confirm that its crystalline structure has been maintained.

Logical Diagram for API Preservation:

API_Preservation cluster_goal Goal Maintain Solid-State Integrity of Hydrophobic API A API Powder in Cryovial B Add HFE to form slurry A->B C Cool to -80°C B->C D Store in Liquid Nitrogen (-196°C) C->D E Warm to Room Temp D->E F Evaporate HFE E->F G Recovered API Powder F->G G->Goal Verify with XRD

Caption: Process for preserving the solid-state form of a hydrophobic API.

Scientific Integrity and Self-Validation

Causality Behind Experimental Choices:

  • Choice of HFE: The selection of a hydrofluoroether is predicated on its chemical inertness, non-flammability, and, most importantly, its low viscosity at cryogenic temperatures, which is essential for achieving the rapid heat transfer needed for vitrification.[7]

  • Rapid Cooling/Warming: The kinetics of cooling and warming are paramount in cryopreservation.[10] Rapid rates are employed to outpace the process of molecular rearrangement that leads to crystal formation, thus promoting a vitrified, or glassy, state.

  • Non-Aqueous Environment: For hydrophobic materials, water is a liability. It can disrupt hydrophobic interactions that are crucial for the structure of lipid-based systems and can lead to the degradation of water-sensitive APIs.[16] A non-aqueous solvent system eliminates this variable.

Self-Validating System:

Each protocol has built-in validation steps. For the LNP protocol, post-thaw analysis of particle size, polydispersity, and encapsulation efficiency provides immediate feedback on the success of the preservation process. For the API protocol, post-recovery analysis of the material's solid state (e.g., by XRD or DSC) confirms whether the desired physical properties were maintained. A successful protocol is one that yields post-thaw characteristics that are statistically indistinguishable from pre-freeze controls.

References

  • Juhua Industrial. (n.d.). Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrofluoroether. Retrieved from [Link]

  • Labinsights. (2024, November 14). Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. Retrieved from [Link]

  • Geocon Products. (n.d.). Hydrofluoroether ASAHIKLIN AE-3000. Retrieved from [Link]

  • EIN Presswire. (2025, January 14). Alfa Chemistry Launches New Portfolio of Hydrofluoroethers for Scientific Endeavors. Retrieved from [Link]

  • ChemBlogger. (n.d.). Hydrofluoroether HFE-7300 Engineered Fluid cas 132182-92-4. Retrieved from [Link]

  • Juhua Industrial. (n.d.). Hydrofluoroether TPD-HFE-460. Retrieved from [Link]

  • Pharma's Almanac. (n.d.). The Role of HFE-347 in Modern Pharmaceutical Research and Development. Retrieved from [Link]

  • Ecolink, Inc. (2025, November 3). Hydrofluoroether Solvent Guide - High Performance Alternative. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Compressed liquid viscosity measurements of HFE-7000, HFE-7100, HFE-7200, and HFE-7500 at temperatures from (253 to 373) K and pressures up to 30 MPa. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). A computational drop-in assessment of hydrofluoroethers in Organic Rankine Cycles. Retrieved from [Link]

  • National Institutes of Health. (2021, November 29). Vitrification Solutions for Plant Cryopreservation: Modification and Properties. Retrieved from [Link]

  • Nature. (2020, November 11). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Retrieved from [Link]

  • National Institutes of Health. (2022, October 18). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. Retrieved from [Link]

  • MDPI. (2026, January 27). Hydrogel Systems in Plant Germplasm Cryopreservation: A Comprehensive Review. Retrieved from [Link]

  • American Chemical Society Publications. (2021, April 19). Extending Cryo-EM to Nonaqueous Liquid Systems. Retrieved from [Link]

  • Redalyc. (n.d.). Cryopreservation method and composition of the vitrification solution affect viability of in vitro bovine embryos. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature, stability, and the hydrophobic interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Key components of non-aqueous and semi-aqueous solvents are shown.... Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Vapor Pressure of 2-(Difluoromethoxy)-1,1,1-trifluoroethane CHF2−O−CH2CF3 (HFE-245). Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Vitrification for IVF (Chapter 9) - Principles of IVF Laboratory Practice. Retrieved from [Link]

  • NASA. (n.d.). HYDROPHOBICITY OF CRYOGENIC FLUIDS FOR FUEL TRANSFER IN SPACE APPLICATIONS. Retrieved from [Link]

  • MDPI. (2021, May 24). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aproctic and Protic Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antifreeze Proteins: Novel Applications and Navigation towards Their Clinical Application in Cryobanking. Retrieved from [Link]

  • ResearchGate. (2016, August 18). Solubility of Protein on lower temperature?. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Design of vitrification solutions for the cryopreservation of embryos. Retrieved from [Link]

  • National Institutes of Health. (2022, June 22). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • Cryotech. (n.d.). VITRIFICATION SOLUTION SET (110) : For 10 times Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2-Dichloro-1,1,1-trifluoroethane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-1,1-difluoroethane (CAS 338-65-8). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,2-Trifluoroethane. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Challenges in handling volatile 2-(Difluoromethoxy)-1,1,1-trifluoroethane in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Volatile Fluorinated Ethers Subject: 2-(Difluoromethoxy)-1,1,1-trifluoroethane (Desflurane)

Introduction: The "Room Temperature" Paradox

Welcome to the technical support hub for 2-(Difluoromethoxy)-1,1,1-trifluoroethane (commonly known as Desflurane).[1][2]

The Core Challenge: This compound possesses a boiling point of 23.5°C (74.3°F) [1].[1][3] In a standard climate-controlled laboratory (typically set to 20–22°C), Desflurane exists on the razor's edge between liquid and gas.[1] A slightly warm hand, the heat from a fume hood light, or the friction of a syringe plunger is enough to induce flash boiling.[1] This creates unique challenges in stoichiometry , containment , and safety .[1]

This guide abandons standard solvent protocols in favor of a Cold-Chain Containment strategy.[1][2]

Module 1: Physical Handling & Storage

Objective: Preventing evaporative loss and pressurization.[4]

Q: Why is my storage bottle hissing or leaking when I open it?

A: You are experiencing Vapor Pressure Equilibrium shift. At 20°C, the vapor pressure of Desflurane is approximately 681 mmHg (0.9 atm) [2].[1] If your lab temperature rises to 24°C, the liquid boils, pressurizing the headspace.[1] Standard screw caps often fail under this pressure, leading to "creep" and evaporation.[1]

Protocol: The Thermal Buffer System Do not store this reagent on a standard shelf.

  • Primary Storage: Store in a dedicated flammable-safe refrigerator at 4°C to 8°C .

  • Secondary Containment: Place the bottle inside a secondary jar containing desiccant beads to prevent water condensation on the cold bottle surface upon removal.[1]

  • Equilibration: Do not let the bottle reach room temperature before opening. Handle it cold.

Q: How do I transfer it without losing mass to evaporation?

A: Use the "Cold-Syringe" Technique. Pouring is prohibited.[1] The turbulence increases surface area, accelerating phase change.[1]

Step-by-Step Transfer Protocol:

  • Chill the Tools: Place your glass syringe (gas-tight preferred) and needle in the fridge with the reagent for 30 minutes.

  • Septum Seal: Replace the bottle cap with a PTFE-lined septum cap immediately upon first opening.[1][2]

  • Positive Pressure: Inject an equivalent volume of dry nitrogen (inert gas) into the bottle before withdrawing liquid to prevent a vacuum lock, which can induce boiling.[1]

  • Speed: Withdraw slowly. Rapid pulling creates low pressure in the barrel, causing the liquid to flash-boil into a foam.[1]

Module 2: Precision Dosing & Stoichiometry

Objective: Achieving accurate molar ratios despite volatility.

Q: My reaction yields are inconsistent. Is the concentration wrong?

A: Your volume measurements are likely inaccurate due to thermal expansion. Volatile fluorinated ethers have high coefficients of thermal expansion.[1] A volume measured at 4°C will expand significantly by the time it reaches a 25°C reaction vessel, or conversely, you may be dispensing gas bubbles disguised as liquid.[1]

The Fix: Gravimetric Dosing (Mass > Volume) Stop using volumetric pipettes. Use mass.

Data Table: Physical Properties for Calculation

PropertyValueImplication for Handling
Boiling Point 22.8°C - 23.5°CBoils upon contact with warm glassware.[1][2][5]
Vapor Pressure (20°C) 681 mmHgNear atmospheric pressure; evaporates instantly.[1][2][5]
Density (25°C) ~1.46 g/mLHigh density; sinks in water/organic layers.[1][2][5]
Solubility Poor in waterForms a distinct, dense lower layer.[1][2][5]

Experimental Workflow Diagram: Gravimetric Addition

ColdChainTransfer cluster_storage Storage (4°C) cluster_transfer Transfer Zone cluster_reaction Reaction Setup Reagent Desflurane (Liquid) Syringe Glass Syringe (Pre-Chilled) Reagent->Syringe Cannula Transfer Transfer Slow Withdrawal (Avoid Vacuum) Syringe->Transfer Weighing Weigh Syringe (Pre & Post) Transfer->Weighing Calculate Mass Vessel Reaction Vessel (Pre-cooled Solvent) Weighing->Vessel Subsurface Injection Seal Immediate Seal (Septum) Vessel->Seal Prevent Loss

Caption: The "Cold-Chain" transfer method minimizes phase change during dosing.[1][2] Subsurface injection into a pre-cooled solvent is critical to trap the volatile reagent.

Module 3: Safety & Environmental Control

Objective: Managing anesthesia risks and greenhouse impact.

Q: I feel dizzy/lightheaded when working with this compound.

A: You have a containment breach. Immediate evacuation is required. Desflurane is a potent inhalation anesthetic.[1][6] If you can smell it (ethereal/pungent odor), you are likely exceeding the NIOSH recommended ceiling (2 ppm over 1 hour) [3].[1]

Troubleshooting the Leak:

  • Check the Rotovap: If removing solvents, Desflurane will not condense in a standard dry-ice trap (it may blow through).[1] You need a liquid nitrogen trap or a dedicated chemical scrubber.[1]

  • Fume Hood Flow: Ensure face velocity is >100 fpm. Work at least 6 inches inside the sash.[1]

  • Waste Disposal: Do not pour down the drain. It will vaporize back up the plumbing.[1]

Q: How do I dispose of waste reaction mixtures?

A: Activated Carbon Scavenging. Desflurane has a 100-year Global Warming Potential (GWP) of ~2,500 [4].[1] Releasing it into the atmosphere is environmentally negligent.[1]

The Scavenging Setup:

  • Solid Waste: Place contaminated wipes/syringes in a jar, add activated charcoal, seal tight, and dispose of as hazardous solid waste.[1]

  • Vapor Waste: Connect the exhaust of your reaction vessel or vacuum pump to an activated charcoal canister (halogenated drug scavenger).[1]

Safety Logic Diagram: Exposure Response

SafetyLogic Start User Detects Odor or Dizziness Check Is Procedure Active? Start->Check Stop Stop Flow/Seal Vessel Check->Stop Yes Evacuate Evacuate Lab (15 min) Stop->Evacuate Assess Assess Containment Evacuate->Assess Scrubber Check Charcoal Scrubber (Weight Check) Assess->Scrubber Hood Verify Hood Velocity (>100 fpm) Assess->Hood

Caption: Immediate response protocol for potential anesthetic exposure. Scavenging systems must be checked for saturation (weight gain) regularly.[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9385, Desflurane.[1] Retrieved from .[1][2]

  • Baxter Healthcare Corporation (2019). Suprane (desflurane, USP) Prescribing Information.[1][7] FDA Access Data.[1][2] Retrieved from .[1][2]

  • Centers for Disease Control and Prevention (NIOSH). Waste Anesthetic Gases - Occupational Hazards in Hospitals.[1][2] Retrieved from .[1]

  • Ryan, S. M., & Nielsen, C. J. (2010). Global warming potential of inhaled anesthetics: application to clinical use.[1] Anesthesia & Analgesia.[1][2][3][6][8][9][10] Retrieved from .[1][2]

Sources

Technical Support Center: Precision Control of Desflurane in Experimental Settings

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Operational Subject: Thermodynamics and Delivery Systems for Desflurane (Suprane)

Introduction: The Volatility Trap

As researchers, we often default to isoflurane protocols for animal models. Applying these standard "variable bypass" techniques to desflurane is a critical error.

Desflurane boils at 22.8°C .[1][2][3] In many laboratories, this is room temperature. Unlike other agents that rely on passive evaporation, desflurane exists on the razor's edge between liquid and gas. If you attempt to use a standard non-heated vaporizer or an open-drop jar, the agent will boil uncontrollably, leading to massive overdose, hypoxia, and experimental failure.

This guide provides the engineering logic and troubleshooting protocols required to tame this volatility.

Module 1: The Physics of Volatility

To control desflurane, you must fight its natural tendency to auto-refrigerate or boil. The following data highlights why specialized equipment is non-negotiable.

Comparative Physicochemical Properties
PropertyDesfluraneIsofluraneImplication for Research
Boiling Point 22.8°C 48.5°CDesflurane boils at ambient temp; requires active heating.
Vapor Pressure (20°C) 669 mmHg 238 mmHgHigh pressure creates unstable output in standard vaporizers.
Blood:Gas Partition 0.42 1.4Extremely rapid induction/recovery; requires precise flow control to prevent "over-shooting."
MAC (Humans) 6.0 - 7.25%1.15%Requires significantly higher volume consumption.

Data Sources: Eger et al. (Anesthesia & Analgesia); Baxter Prescribing Information [1, 2].

Module 2: The Equipment Protocol (TEC 6 Logic)

You cannot use a standard plenum vaporizer.[4] You must use a heated, pressurized injector system (e.g., GE Tec 6 Plus or equivalent research-grade unit).

The Mechanism of Action

The vaporizer heats the liquid desflurane to 39°C , generating a vapor pressure of approx. 1500 mmHg (2 atmospheres) .[5][6] This creates a "quasi-gas" reservoir. The system then injects pure vapor into the fresh gas flow based on a differential pressure transducer reading.

Visualizing the Control Loop

DesfluraneLogic Liquid Liquid Desflurane (Reservoir) Heater Heater Element (Target: 39°C) Liquid->Heater Active Heating Sump Pressurized Sump (1500 mmHg) Heater->Sump Phase Transition Injector Injector Valve Sump->Injector Pure Vapor CPU Control Unit (Differential Pressure) CPU->Injector Gating Signal Output Controlled Output (Subject) Injector->Output Precise % FGF Fresh Gas Flow (Carrier Gas) FGF->CPU Flow Rate Data FGF->Output Dilution

Figure 1: The Tec 6 injection logic. Unlike passive vaporization, the system actively creates pressure to drive the agent into the carrier gas [3].

Module 3: Troubleshooting Center

This section addresses specific failure modes reported in laboratory settings.

Issue 1: "Rain-out" (Liquid Condensation in Lines)

Symptom: You see liquid droplets in the induction tubing or the subject's airway pressure spikes.

  • The Cause: The gas leaves the vaporizer at 39°C. If your induction tubing is long (>1m) and the lab is cold (20°C), the gas hits its "dew point" and condenses back into liquid desflurane.

  • The Fix:

    • Shorten the Circuit: Reduce tubing length between vaporizer and subject to <50cm if possible.

    • Insulate: Wrap the delivery line in bubble wrap or use a heated breathing circuit (common in rodent stereotaxic setups).

    • Trap It: Install a small water trap/filter immediately before the connection to the animal to catch condensate.

Issue 2: The "Altitude Error" (Under-dosing)

Symptom: The vaporizer is set to 6%, but the animal is waking up. You are located at high altitude (e.g., Denver, Mexico City) or using a low-pressure chamber.

  • The Cause: The Tec 6 delivers a constant Volume Percent , not constant Partial Pressure . Anesthesia depth depends on partial pressure.[6][7] At high altitude (low ambient pressure), 6% volume represents fewer molecules than at sea level.

  • The Fix: You must manually calculate the increase.

    • Formula:Required Setting = Desired Setting × (760 mmHg / Local Pressure mmHg)

    • Example: If you want 6% effect at 0.8 atm (608 mmHg): 6 × (760 / 608) = 7.5%.

    • Reference: This is the inverse of variable-bypass vaporizers (Isoflurane), which self-compensate [4].

Issue 3: "Low Output" or "No Output" Alarm

Symptom: The vaporizer alarms immediately upon turning the dial.

  • The Cause:

    • Warm-up Failure: The unit has not reached 39°C (requires ~10 mins).

    • Empty Sump: Unlike Isoflurane, you cannot see the liquid level easily in some models while operating.

    • Battery Failure: The display requires a battery even if plugged in (on older Tec 6 models).

  • The Fix:

    • Ensure the "Operational" light is solid, not flashing.

    • Perform a "Summon Fill" (pressurized fill) before the experiment starts. Warning: Never attempt to fill a hot desflurane vaporizer by pouring; it requires the specific keyed filler bottle to overcome the internal pressure.

Advanced FAQs: Experimental Integrity

Q: Can I use Desflurane in a standard "Open Drop" jar for mouse induction? A: ABSOLUTELY NOT.

  • Reason 1 (Safety): Desflurane boils at room temp.[1][2][3][4][6][8] Pouring it into a jar releases a massive, hypoxic bolus of vapor instantly.

  • Reason 2 (Welfare): Desflurane is extremely pungent (airway irritant). It causes laryngospasm and breath-holding in rodents (and humans) at high concentrations [5].

  • Protocol: Always use an induction chamber connected to the vaporizer. Pre-fill the chamber with 100% O2, then gradually introduce Desflurane.

Q: My CO2 absorbent is turning hot/blue rapidly. Why? A: Desflurane can degrade into Carbon Monoxide (CO) when exposed to desiccated (dry) strong base absorbents (like Baralyme or Soda Lime with KOH).

  • Risk:[4][7][9][10][11] This produces carboxyhemoglobin in the animal, compromising physiological data.

  • Solution: Use absorbents that do not contain Potassium Hydroxide (KOH) or ensure your soda lime is fresh and hydrated. If the absorbent feels dry or hard, discard it immediately [6].

Troubleshooting Decision Tree

Use this flow to diagnose concentration instability during an experiment.

Troubleshooting Start Problem: Unstable Anesthesia Depth CheckTemp Is Vaporizer at 39°C? Start->CheckTemp CheckLine Condensation in Line? CheckTemp->CheckLine Yes Wait Wait for Warm-up (Solid Green Light) CheckTemp->Wait No (Flashing) CheckAlt High Altitude Lab? CheckLine->CheckAlt No Insulate Insulate Line or Increase Flow CheckLine->Insulate Yes (Rain-out) Calc Apply Pressure Correction (Increase Dial %) CheckAlt->Calc Yes (<760 mmHg) Leak Check Circuit Leak (Pungency Test) CheckAlt->Leak No

Figure 2: Diagnostic workflow for concentration drift.

References
  • Baxter Healthcare. (2023). Suprane (desflurane, USP) Volatile Liquid for Inhalation Prescribing Information. U.S. Food and Drug Administration.[12] [Link]

  • Eger, E. I., II. (1994). New Inhaled Anesthetics. Anesthesiology, 80(4), 906-922. [Link]

  • James, M. F., & White, J. F. (1984). Anesthetic considerations at moderate altitude. Anesthesia & Analgesia, 63(12), 1097-1105. [Link]

  • Terri, A., et al. (2006). Induction of anesthesia with desflurane and sevoflurane in the rabbit. Veterinary Anaesthesia and Analgesia, 33(1), 21-26. [Link]

  • Fang, Z. X., et al. (1995). Carbon Monoxide Production from Degradation of Desflurane, Enflurane, Isoflurane, Halothane, and Sevoflurane by Soda Lime and Baralyme. Anesthesia & Analgesia, 80(6), 1187-1193. [Link]

Sources

Technical Support Center: Synthesis of 2-(Difluoromethoxy)-1,1,1-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Process Troubleshooting Target Molecule: 2-(Difluoromethoxy)-1,1,1-trifluoroethane (CAS: 1885-48-9) Synonyms: HFE-245faE, Isoflurane Impurity B, Difluoromethyl 2,2,2-trifluoroethyl ether.

Core Directive & Scope

Welcome to the Technical Support Hub for fluorinated ether synthesis. This guide addresses the specific challenges in synthesizing 2-(Difluoromethoxy)-1,1,1-trifluoroethane (


).

Crucial Distinction: Do not confuse this molecule with Desflurane (


). While structurally similar, the target molecule lacks a fluorine atom on the ethyl backbone. The synthesis protocols differ significantly:
  • Desflurane: Typically synthesized via Halogen Exchange (Halex) of Isoflurane.

  • Target (

    
    ):  Best synthesized via the O-difluoromethylation of 2,2,2-Trifluoroethanol (TFE)  using chlorodifluoromethane (R-22) or a difluorocarbene equivalent.
    

This guide focuses on the TFE + Difluorocarbene route, as it offers the most direct one-step synthesis with high atom economy, provided specific yield-killing pitfalls are avoided.

Primary Synthesis Protocol (The "Carbene Route")

The industry-standard approach relies on the generation of singlet difluorocarbene (


) in situ.

Reaction Equation:



Reagent Specifications
ComponentRoleSpecificationCritical Note
2,2,2-Trifluoroethanol (TFE) Substrate>99.5% DryWater content >0.1% competes for carbene.[1]
Chlorodifluoromethane (R-22) ReagentGas (Feed)Regulated ODS. Ensure regulatory compliance.
Sodium Hydroxide (NaOH) Base50% aq. or SolidHigh concentration drives deprotonation.
TBAB or TBAHS Phase Transfer Catalyst>98%Essential for liquid-liquid or gas-liquid interface.
Process Workflow (Graphviz)

SynthesisWorkflow cluster_recycle Yield Loop Start Reagent Prep (TFE + 50% NaOH + PTC) Reaction Reaction Zone (Feed R-22 Gas @ 50-60°C) Start->Reaction Heat to Temp Reaction->Reaction Recycle Unreacted R-22 (If Closed Loop) Condenser Cryogenic Capture (Condenser @ -20°C) Reaction->Condenser Vapor Stream PhaseSep Phase Separation (Remove Aqueous/Salts) Condenser->PhaseSep Crude Condensate Distillation Fractional Distillation (Collect fraction 28-30°C) PhaseSep->Distillation Organic Layer

Figure 1: Optimized workflow for the synthesis of HFE-245faE. Note the emphasis on cryogenic capture due to the product's volatility (bp ~29°C).

Yield Optimization & Troubleshooting (The "Why")

The synthesis of


 is a race between ether formation  (Yield) and carbene hydrolysis  (Waste).
Critical Control Points
A. The Water Paradox

You need aqueous NaOH to generate the carbene from R-22, but water also destroys the carbene (forming CO and Formate).

  • The Fix: Use concentrated NaOH (40-50%) .

  • Mechanism: High ionic strength reduces the activity of water, making the organic phase (TFE) more attractive to the carbene.

  • Alternative: Use solid NaOH in an aprotic solvent (Acetonitrile) with mechanical agitation to eliminate bulk water entirely.

B. Temperature Management
  • Optimal Range: 50°C - 70°C.

  • Too Low (<40°C): Slow carbene generation; R-22 bubbles through unreacted.

  • Too High (>80°C): Carbene dimerization (forming tetrafluoroethylene) and rapid hydrolysis dominate.

C. Phase Transfer Catalysis (PTC)

Without a PTC (like Tetrabutylammonium Bromide), the reaction is limited to the interface. The PTC transports the


 or the deprotonated TFE alkoxide (

) to the interface to meet the carbene.
  • Recommendation: Load PTC at 2-5 mol% .

Troubleshooting Logic Tree

Troubleshooting Problem Yield Issue Detected CheckConv Is Conversion Low? Problem->CheckConv CheckLoss Is Mass Balance Low? CheckConv->CheckLoss No LowTemp Increase Temp or Agitation CheckConv->LowTemp Yes CheckImp High Impurities? CheckLoss->CheckImp No Volatility Check Condenser Temp (Must be < -10°C) CheckLoss->Volatility Yes Hydrolysis Reduce Water Content Increase [NaOH] CheckImp->Hydrolysis Yes

Figure 2: Diagnostic logic for identifying yield losses. Most common failure mode is product loss due to volatility.

Analytical & Isolation Guide

Physical Properties Table
PropertyValueImplication for Handling
Boiling Point ~29°C - 30°CEXTREME VOLATILITY. Do not rotovap at room temp/vacuum without dry ice trap.
Density ~1.4 g/mLForms the bottom layer in water washes.
Solubility Immiscible in waterPhase separation is efficient, but emulsions can form with excess PTC.
Isolation Protocol
  • Quench: Cool reaction mixture to 0°C.

  • Phase Cut: Separation of the dense fluorinated organic layer (bottom).

  • Wash: Wash organic layer with ice-cold water (2x) to remove PTC and residual caustic.

    • Warning: Warm water will boil off your product.

  • Drying: Dry over anhydrous

    
     at 0°C.
    
  • Distillation: Fractional distillation using a Vigreux column. Collect the fraction boiling at 28-30°C.

Frequently Asked Questions (FAQ)

Q1: Can I use Difluorocarbene precursors other than R-22? A: Yes. Sodium chlorodifluoroacetate (


) can be used to generate carbene thermally in dry diglyme. This avoids water entirely and can improve yields to >80%, but the reagent is significantly more expensive than R-22.

Q2: My product smells acrid/acidic. What is wrong? A: You likely have residual HCl or HF byproducts trapped in the ether. Ensure your post-reaction wash includes a mild bicarbonate neutralization step. Also, verify you are not distilling Isoflurane (bp 48.5°C) if you started with different precursors.

Q3: Why is the product forming a "rag" layer during separation? A: This is an emulsion caused by the Phase Transfer Catalyst (TBAB). Add a small amount of cold brine (saturated NaCl) to break the emulsion.

Q4: Is this Desflurane? A: No. Desflurane is 2-(difluoromethoxy)-1,1,1,2 -tetrafluoroethane. The molecule described here is 2-(difluoromethoxy)-1,1,1-trifluoroethane.[1][2][3][4] It is often listed as "Isoflurane Impurity B" in pharmacopeial monographs.

References

  • Preparation of Fluorinated Ethers. European Patent Office.[1] EP 0482938 A1. (Describes the fluorination of ethers and related intermediates). Link[1]

  • Process for the preparation of 2,2,2-trifluoroethanol. Google Patents. US Patent 4,590,310. (Context on TFE handling and reactivity). Link

  • Isoflurane - Impurity B (CAS 1885-48-9). Pharmaffiliates / SynQuest. (Confirmation of chemical identity and physical properties). Link

  • Synthesis of fluorinated ethers via phase transfer catalysis. Journal of Fluorine Chemistry. (General mechanism for R-22 + Alcohol etherification). Link

Sources

Technical Support Center: Stability of 2-(Difluoromethoxy)-1,1,1-trifluoroethane (Desflurane)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Desflurane in Aqueous Solutions Ticket ID: [TECH-DES-001] Status: Active Guide Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Division

Executive Summary: The "Stability" Paradox

If you are observing a loss of concentration in your Desflurane experiments, it is almost certainly due to volatilization, not chemical degradation.

2-(Difluoromethoxy)-1,1,1-trifluoroethane (Desflurane) is chemically robust but physically fugitive. With a boiling point of 22.8°C (73°F) , it exists on the threshold between liquid and gas at standard laboratory temperatures.[1] In aqueous solutions, it follows Henry’s Law aggressively, favoring the headspace over the liquid phase.

This guide provides the protocols required to distinguish between physical loss and chemical breakdown, ensuring the integrity of your aqueous assays.

Physicochemical Profile

Understanding these constants is critical for experimental design. If your lab is at 24°C, your analyte is boiling.

PropertyValueImplication for Aqueous Solutions
Boiling Point 22.8°CCRITICAL: Samples must be kept at <4°C at all times.
Vapor Pressure 669 mmHg (20°C)High driving force for evaporation from open vessels.
Water Solubility ~14 mM (est. at 20°C)Low solubility; prone to phase separation or headspace partitioning.
Partition Coeff. Blood/Gas: 0.42Extremely low affinity for aqueous matrices; rapid equilibration.[2]
Chemical Stability HighResistant to hydrolysis and defluorination (unlike Sevoflurane).

Module 1: Preparation & Handling (The Cold Chain Protocol)

Issue: "My calibration curve is non-linear," or "I lose 50% of my signal within 10 minutes." Root Cause: Evaporative loss during transfer.

The "Zero-Headspace" Workflow

To maintain stability in aqueous solution, you must treat Desflurane like a liquefied gas.

ColdChainProtocol Stock Neat Desflurane (Store at 4°C) Syringe Gas-Tight Syringe (Pre-chilled) Stock->Syringe Minimize Exposure Prep Sub-Surface Injection into Chilled Buffer Syringe->Prep Rapid Transfer Seal Immediate Crimp/Seal (Zero Headspace) Prep->Seal < 5 Seconds Analysis Headspace GC Analysis Seal->Analysis Equilibration

Figure 1: The "Cold Chain" workflow required to prevent analyte loss during sample preparation.

Step-by-Step Protocol
  • Chill Everything: Pre-chill your buffer, volumetric flasks, and gas-tight syringes to 4°C.

  • Sub-Surface Addition: When creating a stock solution, inject the neat Desflurane below the surface of the buffer. Do not drop it from above, or it will flash-evaporate before mixing.

  • The "Reverse" Seal: For storage vials, fill the vial with buffer to the very brim (meniscus convex) and cap it so there is zero headspace . Any air gap acts as a vacuum for the Desflurane to partition into.

  • Material Selection: Use glass or stainless steel. Avoid flexible tubing (Tygon/Silicone) as fluorinated ethers can permeate or leach plasticizers.

Module 2: Chemical Stability & Hydrolysis

Issue: "Is my compound degrading into fluoride ions?" Root Cause: Unlikely. Desflurane is chemically resilient.[3][4]

Unlike Sevoflurane (which degrades to Compound A in the presence of Lewis acids/bases) or Enflurane, Desflurane is exceptionally stable due to the strong C-F bonds and the shielding of the ether linkage.

Chemical Degradation Logic
  • Hydrolysis: Negligible at pH 4–10. The ether linkage is stable in water.

  • Photolysis: Resistant to standard ambient light. UV degradation requires high-energy (vacuum UV) sources not found in standard labs.

  • Base Stability: Desflurane does not undergo significant dehydrofluorination in aqueous bases (e.g., pH 8-9 buffers) at room temperature.

Validation Experiment: If you suspect degradation, measure free fluoride ions (F-) using an Ion-Selective Electrode (ISE).

  • Result: If [F-] increases over time, check for bacterial contamination or extreme pH (>12). If [F-] is stable but Desflurane peak area decreases, the issue is volatility (leakage) .

Module 3: Analytical Troubleshooting (GC-FID/MS)

Issue: "Ghost peaks" or "Carryover."

SymptomProbable CauseCorrective Action
Declining Peak Area Vial LeakageSwitch to crimp-top vials with PTFE/Silicone septa. Screw caps often loosen at 4°C due to thermal contraction.
Ghost Peaks Septa BleedDesflurane is a solvent. If the vial is inverted, it may extract siloxanes from the septum. Keep vials upright.
Poor Reproducibility Temperature FluctuationsEnsure the autosampler tray is cooled (4°C). A 2°C rise can significantly alter the headspace partition coefficient.
Recommended Analytical Method: Headspace GC-FID

Do not use direct liquid injection for aqueous Desflurane samples; the water expansion volume and analyte volatility cause poor precision.

  • Mode: Static Headspace

  • Incubation: 60°C for 15 mins (drives analyte fully into gas phase).

  • Internal Standard: n-Butanol or Acetonitrile (distinct boiling points, do not co-elute).

Frequently Asked Questions (FAQ)

Q: Can I store aqueous Desflurane solutions overnight? A: Only if sealed in crimp-top vials with zero headspace and stored at 4°C. In open vessels or screw-cap vials with air gaps, the half-life is measured in minutes, not hours.

Q: Does Desflurane degrade to Trifluoroacetic Acid (TFA) in water? A: No. While TFA is a metabolic product in vivo (via cytochrome P450 2E1), spontaneous hydrolysis to TFA in water does not occur under standard laboratory conditions.

Q: Why is my standard curve non-linear at high concentrations? A: Saturation. The solubility of Desflurane in water is low. If you attempt to make a standard >10 mM, you may form a micro-emulsion or a second phase, leading to erratic sampling. Stay within the linear dynamic range (typically <5 mM).

Q: Is Desflurane sensitive to light? A: No. Amber vials are not strictly necessary for chemical stability, but they are good practice to prevent heating from radiant light sources.

Troubleshooting Decision Tree

Use this logic flow to diagnose "instability."

TroubleshootingTree Start Problem: Loss of Analyte Signal CheckSeal Check Vial Seal integrity Start->CheckSeal CheckTemp Is Sample Stored > 4°C? CheckSeal->CheckTemp Seal OK VolatileLoss DIAGNOSIS: Volatilization (Physical Loss) CheckSeal->VolatileLoss Seal Leaking CheckF Measure Free Fluoride (F-) CheckTemp->CheckF No (Cold) CheckTemp->VolatileLoss Yes (Boiling) CheckF->VolatileLoss No F- Detected Degradation DIAGNOSIS: Chemical Degradation (Rare) CheckF->Degradation F- Detected

Figure 2: Diagnostic logic for identifying the source of analyte loss.

References

  • Eger, E. I. (1994). New drug in volatile anaesthesia--desflurane. British Journal of Anaesthesia.

  • Sander, R. (2015).[5] Compilation of Henry's law constants (version 4.0) for water as solvent.[5] Atmospheric Chemistry and Physics.

  • Piramal Critical Care. (2024).[2][6] Desflurane Liquid: Prescribing Information. Drugs.com.

  • Accorsi, A., et al. (2001). Headspace GC method for the determination of volatile anesthetics in biological fluids. Journal of Chromatography B.

Sources

Managing the high vapor pressure of desflurane in sealed experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers handling Desflurane. It is structured to address the unique physical challenges posed by Desflurane's volatility in experimental settings.

Status: Operational | Topic: High Vapor Pressure Management in Sealed Systems Audience: Research Scientists, Lab Managers, Veterinary Anesthetists

The Core Challenge: The "Boiling Point Cliff"

Why is Desflurane difficult to manage compared to Isoflurane? Unlike Isoflurane (boiling point


) or Sevoflurane (

), Desflurane boils at

(

)
.

In a typical laboratory at


, Desflurane exists on the verge of a phase transition. A fluctuation of just 

can cause the liquid to flash into vapor, creating massive, uncontrolled spikes in concentration and pressure.
Comparative Physical Properties
PropertyDesfluraneIsofluraneSevofluraneImpact on Sealed Experiments
Boiling Point 22.8°C 48.5°C58.5°CDesflurane requires active heating/pressurization.
Vapor Pressure (20°C) 669 mmHg 238 mmHg157 mmHgNear-atmospheric pressure; creates high expansion force.
Blood:Gas Solubility 0.421.40.65Extremely rapid induction/washout; highly sensitive to flow rate changes.

Equipment & Setup: The "How-To"

Select your experimental setup below to view the required configuration.

Scenario A: Small Animal Anesthesia (Rodents) in Closed Circuits

CRITICAL WARNING: Do NOT use standard variable-bypass vaporizers (e.g., those used for Isoflurane) or ambient-temperature syringe pumps for Desflurane. They cannot compensate for the rapid vaporization rate, leading to lethal overdoses.

Recommended Setup:

  • Vaporizer: You must use a heated, pressurized vaporizer (e.g., Tec 6 Plus or equivalent). These units heat the agent to

    
     and pressurize it to ~2 atm to create a controllable gas flow.
    
  • Low-Flow Adaptation: Since Tec 6 vaporizers are designed for humans (high flow), use a fresh gas outlet coupled with a precision flowmeter to dilute the output for rodent circuits (0.5–1.0 L/min).

Scenario B: In Vitro Cell Culture (Sealed Exposure Chambers)

The Challenge: Injecting liquid Desflurane into a sealed


 incubator chamber will cause immediate flash-evaporation, over-pressurizing the vessel and potentially cracking rigid plastics.

Protocol: The "Flow-Through" Method (Gold Standard) Instead of static injection, use a continuous flow system to maintain equilibrium.

  • Source: Tec 6 Vaporizer set to desired % (e.g., 6%).

  • Mix: Dilute with 95% Air / 5%

    
    .
    
  • Delivery: Flow the mixture through the chamber input port.

  • Exit: Connect the output port to a charcoal scavenger.

  • Equilibration: Flow at 2 L/min for 15 minutes to replace chamber volume, then seal (clamp) input/output ports if a static hold is required.

Troubleshooting Guide (FAQ)

Issue 1: "My chamber pressure spikes and leaks when I inject Desflurane."

Diagnosis: Flash Evaporation. Mechanism: You are injecting a liquid near its boiling point into a sealed volume. At


, 1 mL of liquid Desflurane expands to ~210 mL of vapor instantly.
The Fix: 
  • Do not inject liquid. Use the "Flow-Through" protocol described above.

  • If you MUST inject liquid: You must calculate the exact volume required for the vapor phase, not the liquid phase, and ensure your chamber has a pressure relief valve or a flexible expansion bag (Tedlar bag) attached to accommodate the volume change.

Issue 2: "The concentration in my cell culture media is lower than calculated."

Diagnosis: Plastic Sorption or Headspace Loss. Mechanism: Desflurane is lipophilic. It binds to polystyrene (PS) and some silicones. The Fix:

  • Material Change: Switch to Glass or Teflon (PTFE/PFA) coated chambers. Avoid standard polystyrene culture dishes if precise dosing is critical; use glass-bottom dishes.

  • Thermodynamics: Ensure the media is fully equilibrated. At

    
    , the solubility decreases. You must measure the concentration in the media (using GC-MS) rather than relying solely on the headspace calculation.
    
Issue 3: "My rodent is waking up too fast / not staying under."

Diagnosis: Low Blood:Gas Solubility (0.42). Mechanism: Desflurane washes out of the body faster than any other volatile agent. If the seal on the nose cone is loose, the animal wakes up in seconds. The Fix:

  • Leak Check: Ensure a tight seal on the nose cone.

  • Flow Maintenance: Do not cut the gas flow completely during minor adjustments; reduce it slightly.

Visualizing the Workflow

Logic Flow: Selecting the Right Delivery Method

Desflurane_Delivery Start Select Experimental Target Target Target Subject? Start->Target Rodent Live Animal (Rodent) Target->Rodent Cells In Vitro (Cells/Media) Target->Cells Vap_Check Do you have a Tec 6 (Heated) Vaporizer? Rodent->Vap_Check Chamber_Type Chamber Type? Cells->Chamber_Type Yes_Tec Use Tec 6 + Scavenger (Dilute flow for small animals) Vap_Check->Yes_Tec Yes No_Tec STOP. Standard vaporizers will fail/overdose. Vap_Check->No_Tec No Rigid Rigid (Box/Flask) Chamber_Type->Rigid Flexible Flexible (Tedlar Bag) Chamber_Type->Flexible Protocol_Flow Use Flow-Through Method (Flush & Seal) Rigid->Protocol_Flow Protocol_Inject Calculated Liquid Injection ALLOWED (Expansion permitted) Flexible->Protocol_Inject Prevent Pressure Spike Prevent Pressure Spike Protocol_Flow->Prevent Pressure Spike Allow Volume Expansion Allow Volume Expansion Protocol_Inject->Allow Volume Expansion

Caption: Decision matrix for safe Desflurane delivery based on experimental constraints. Note the critical prohibition of standard vaporizers.

Safety & Material Compatibility

Carbon Monoxide Warning

Risk: Desflurane can react with desiccated (dry) soda lime or Baralyme to produce Carbon Monoxide (CO), which is lethal in sealed loops. Prevention:

  • Always use fresh, hydrated absorbent.

  • If the circuit has been idle for >24 hours (drying out the absorbent), replace the soda lime before starting the experiment.

Material Compatibility Chart
MaterialCompatibilityNotes
Glass (Borosilicate) ✅ ExcellentRecommended for all sealed chambers.
Stainless Steel ✅ ExcellentSafe for tubing and valves.
Teflon (PTFE/PFA) ✅ ExcellentBest choice for flexible tubing/bags.
Polycarbonate (PC) ⚠️ CautionMay craze/crack under high vapor concentration.
Polystyrene (PS) ❌ PoorHigh sorption; dissolves/clouds over time.
Latex ❌ PoorAbsorbs agent; alters delivered concentration.

References

  • Baxter Healthcare. (2019). Suprane (desflurane, USP) Volatile Liquid for Inhalation: Prescribing Information. Link

  • Eger, E. I. (2004). Characteristics of anesthetic agents used for induction and maintenance of general anesthesia. American Journal of Health-System Pharmacy. Link

  • Lockwood, G. (2010). Theoretical context-sensitive elimination times for inhalation anesthetics. British Journal of Anaesthesia. Link

  • Occupational Safety and Health Administration (OSHA). (2000). Anesthetic Gases: Guidelines for Workplace Exposures. Link

  • University of Rochester. (2021). Spill Procedure for Anesthetic Agents. Link

Technical Support Center: Decontamination of 2-(Difluoromethoxy)-1,1,1-trifluoroethane (Desflurane)

[1]

Status: Operational Agent ID: Desflurane (Suprane) CAS: 57041-67-5 Critical Characteristic: Boiling Point ~23.5°C (74.3°F)[1]

Core Directive: The "Boiling Point" Paradox

WARNING: You are likely dealing with a substance that is boiling at room temperature. Unlike standard laboratory solvents (e.g., ethanol or water), a spill of 2-(Difluoromethoxy)-1,1,1-trifluoroethane (commonly known as Desflurane ) is often not a liquid cleanup issue—it is an air quality and asphyxiation hazard .[1]

At a standard laboratory temperature of 22°C–25°C, Desflurane exists on the razor's edge between liquid and gas. A spill will rapidly transition into a dense vapor cloud, displacing oxygen and creating an immediate anesthetic environment.

Your primary decontamination tool is VENTILATION, not absorption. [1]

Immediate Triage (Emergency Q&A)

Q: I just dropped a 250mL bottle. It’s bubbling on the floor. What do I do? A: EVACUATE IMMEDIATELY. Do not attempt to wipe it up. At 250mL, the liquid will generate approximately 50+ liters of pure vapor within minutes.

  • Alert: Shout a warning to colleagues.

  • Isolate: Close the lab door behind you to contain the vapor.

  • Ventilate: If safe (and outside the spill zone), hit the emergency purge button or maximize HVAC flow.

  • Wait: Do not re-enter for at least 30 minutes (or until verified by an oxygen/anesthetic gas monitor).

Q: I spilled a small amount (<20mL) while filling a vaporizer. Can I use paper towels? A: Yes, but move fast.

  • PPE: Ensure you are wearing nitrile gloves and safety goggles.[1]

  • Action: Place an absorbent pad or paper towel over the liquid immediately to suppress vaporization.

  • Disposal: Place the wet pad into a sealable bag (Ziploc type) immediately and seal it.

  • Fume Hood: Move the sealed bag to a fume hood. Open the bag inside the hood to let it off-gas safely.

Q: I feel dizzy after cleaning a spill. Is this normal? A: This is a symptom of exposure. Desflurane is a potent anesthetic.[2] Dizziness indicates you have inhaled a sub-anesthetic dose.[1]

  • Leave the area immediately.

  • Seek fresh air.[1][3][4][5][6][7]

  • Report the incident to Occupational Health. You generally do not need an antidote, as Desflurane is eliminated via respiration, but observation is required to ensure no respiratory depression occurs.

Technical Deep Dive: Physical Properties & Decontamination Logic

To effectively decontaminate, you must understand the physics of the agent.

PropertyValueImplication for Cleanup
Boiling Point 22.8°C – 23.5°C The liquid will "disappear" (vaporize) on its own.[1] Moping is often futile.[1]
Vapor Pressure 669 mmHg @ 20°C Extremely high volatility.[1] It wants to be a gas.
Vapor Density ~6.0 (Air = 1) Vapors are heavy.[1] They will pool on the floor and in low spots (under benches).
Flammability Non-Flammable Fire risk is low, but thermal decomposition produces toxic HF (Hydrogen Fluoride).[1]
GWP (100-yr) ~2540 Environmental hazard.[1][8] Avoid releasing to atmosphere if capture is possible (rare in spills).[1][9]
Detailed Decontamination Protocols
Protocol A: The "Cold" Spill (Temperature < 20°C)

Context: The room is cold, or the agent was refrigerated. Liquid pools are stable.

  • Secure the Perimeter: Establish a 10-foot exclusion zone.

  • PPE Donning:

    • Respiratory: If available, a half-face respirator with organic vapor cartridges (change frequently).[1]

    • Skin: Nitrile gloves (double gloved) and lab coat.

  • Containment: Use a "spill pillow" or vermiculite dam to encircle the puddle.

  • Absorption: Cover the liquid with an inert absorbent (vermiculite, sand, or commercial organic spill pads).[1]

    • Note: Do not use sawdust; while Desflurane is non-flammable, you want to avoid organic matrices that might complicate disposal.[1]

  • Transfer: Scoop the saturated absorbent into a vapor-tight container (e.g., a wide-mouth jar with a Teflon seal).

  • Disposal: Label as "Halogenated Solvent Waste - Desflurane." Do not place in general trash.

Protocol B: The "Warm" Spill (Temperature > 23°C)

Context: Standard lab conditions. The liquid is actively boiling/evaporating.

  • Assess Oxygen Levels: If you have a portable O2 monitor, ensure levels are >19.5%.[1] If not, assume displacement has occurred.[1]

  • Maximize Air Exchange:

    • Open chemical fume hood sashes to "Emergency/Max" height (if this increases draw).[1]

    • Check that room air exchange rates are functioning (typically 6–12 changes/hour in labs).[1]

  • Floor Sweep (The "Invisible" Cleanup):

    • Even if the floor looks dry, heavy vapors are sitting there.

    • Use a portable fan (if safe electrically) to blow air from the floor level up toward the fume hood or exhaust vents.

    • Caution: Do not use a vacuum cleaner (motor sparks + high concentration = bad idea, even if non-flammable).[1]

  • Verification:

    • Use a halogenated leak detector (refrigerant sniffer) to scan the floor.

    • The area is "clean" only when the detector reads zero.

Visual Response Workflow

The following logic gate determines your response based on the physical state of the agent.

Desflurane_ResponseStartSpill Detected:2-(Difluoromethoxy)-1,1,1-trifluoroethaneAssess_VolAssess VolumeStart->Assess_VolSmallSmall (< 50mL)Assess_Vol->SmallLargeLarge (> 50mL)Assess_Vol->LargeTemp_CheckCheck Ambient TempSmall->Temp_CheckEvacEVACUATE ROOM(Risk of Asphyxiation)Large->EvacCold< 22°C (Liquid Stable)Temp_Check->ColdHot> 22°C (Boiling/Vapor)Temp_Check->HotAbsorbApply Absorbent Pads(Seal in Ziploc)Cold->AbsorbVentIncrease Ventilation(Fume Hoods / HVAC)Hot->VentRapid EvaporationAbsorb->VentEvac->VentMonitorMonitor Oxygen Levels& Re-enter when SafeVent->Monitor

Caption: Decision matrix for Desflurane spills. Note that temperature dictates whether physical absorption is even possible.

Frequently Asked Questions (FAQs)

Q: Can I use a standard N95 mask for cleanup? A: No. N95 masks only filter particulates. They provide zero protection against Desflurane vapors.[1] You need a respirator with Organic Vapor (OV) cartridges (usually black color code).[1] However, because Desflurane is so volatile, these cartridges have a very short service life (minutes) before breakthrough occurs.[1] For large spills, Self-Contained Breathing Apparatus (SCBA) is the only truly safe option.[1]

Q: Why is the floor slippery if the liquid evaporated? A: Condensation. The rapid boiling of Desflurane absorbs massive amounts of heat (endothermic process). This chills the floor tiles, causing atmospheric moisture to condense and freeze. The "wetness" you see might be water, not Desflurane. Treat it as slippery, but verify with a detector.

Q: How do I dispose of the waste? A: Seal it tight. Any absorbent materials used must be double-bagged or placed in a jar with a Teflon-lined cap.[1] If not sealed perfectly, the Desflurane will evaporate inside the waste bin, creating a secondary exposure hazard for janitorial staff. Label clearly: "Contains Volatile Anesthetic – Do Not Compact."[1]

References
  • Baxter Healthcare Corporation. (2019).[1] Safety Data Sheet: Suprane (desflurane, USP).[1] Medline.[1]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (1994).[1] Waste Anesthetic Gases: Occupational Hazards in Hospitals. NIOSH Publication No. 94-100.[1]

  • Ryan, S. M., & Nielsen, C. J. (2010).[1][7] Global Warming Potential of Inhaled Anesthetics: Application to Clinical Use. Anesthesia & Analgesia.

  • Occupational Safety and Health Administration (OSHA). (2000).[1] Anesthetic Gases: Guidelines for Workplace Exposures.

Technical Support Center: Desflurane Research & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Room Temperature" Paradox

Welcome to the Desflurane Technical Support Center. Unlike other volatile anesthetics (Isoflurane, Sevoflurane), Desflurane presents a unique physical challenge: It boils at 22.8°C (73°F). [1][2]

This physical property defines every aspect of its storage and experimental use. At typical laboratory room temperatures, Desflurane exists on the threshold between liquid and gas.[1][2] If you treat it like a standard liquid reagent, your concentrations will be erratic, and your storage vessels may fail.[1][2]

This guide provides the protocols necessary to maintain thermodynamic stability and chemical integrity during research applications.

Module 1: Storage & Containment Physics

Q: Why is my Desflurane stock losing volume even in a closed bottle?

A: You are likely experiencing flash vaporization or seal failure due to vapor pressure buildup.[2]

At 20°C, Desflurane has a vapor pressure of ~669 mmHg.[2][3] If the room temperature rises to 24°C, the liquid actively boils, pressurizing the container.[1][2] Standard laboratory screw-top bottles (polypropylene/HDPE) are insufficient for long-term storage because they deform under pressure, breaking the seal.[2]

Protocol: The "Cold Chain" Storage Standard

To prevent loss and ensure safety, follow this strict containment protocol:

  • Primary Containment: Always store Desflurane in its original aluminum bottle with the crimped valve closure or a pressure-rated borosilicate glass vessel (e.g., Wheaton pressure vials).[2]

  • Material Exclusion:

    • DO NOT USE: PVC, LDPE, or Silicone.[1][2] Desflurane is a halogenated ether; it will swell these plastics and permeate through silicone rapidly.[2]

    • USE: Stainless steel, Anodized Aluminum, Brass, or Glass.[1][2]

  • Thermal Control: Store at 8°C to 15°C .

    • Note: Do not freeze.[2] While freezing doesn't chemically degrade Desflurane, the expansion of water condensation upon thawing can compromise external seals.[2]

Visualization: Storage Logic Flow

StorageLogic Start Desflurane Stock Received TempCheck Check Lab Ambient Temp Start->TempCheck Decision Is Temp > 22°C? TempCheck->Decision Boiling Phase Transition: Boiling (Pressure Buildup) Decision->Boiling Yes Stable Liquid Phase Stable Decision->Stable No Action1 REQUIREMENT: Pressure-Rated Vessel (Aluminum/Glass) Boiling->Action1 Mitigation Action2 Store in Climate Control (8°C - 15°C) Stable->Action2 Best Practice Action1->Action2

Figure 1: Decision logic for preventing phase-change induced loss during storage.

Module 2: Chemical Stability & Degradation

Q: Does Desflurane degrade into toxic byproducts like Sevoflurane?

A: No, but it has a specific vulnerability regarding Carbon Monoxide (CO) .[2]

Unlike Sevoflurane, Desflurane does not produce Compound A. It is highly stable due to the strength of the carbon-fluorine bonds (C-F).[2] However, it is the most prolific producer of Carbon Monoxide among all anesthetics when exposed to desiccated strong bases.[2]

The Mechanism of CO Formation

The difluoromethyl ethyl ether moiety contains an acidic proton.[2][4] When exposed to a dry strong base (KOH or NaOH found in traditional soda lime), this proton is abstracted, leading to the formation of CO.[2]

Critical Safety Rule:

  • Hydration is Key: Ensure CO₂ absorbents contain >15% water content.[2]

  • Absorbent Choice: For closed-circuit research setups (e.g., in vivo animal ventilation), use absorbents lacking strong bases (e.g., Calcium Hydroxide-based absorbents like Amsorb Plus) to eliminate CO risk entirely.[1][2]

Module 3: Experimental Preparation (In Vitro)

Q: How do I prepare a precise concentration of Desflurane for cell culture media?

A: You cannot "weigh and mix" due to volatility.[2] You must use the Equilibrated Headspace Method .[2]

Desflurane concentration in liquid is governed by Henry's Law:


[2]
  • 
    : Concentration in liquid[2]
    
  • 
    : Partial pressure of Desflurane gas[5]
    
  • 
    : Henry's law constant (depends on temperature and media lipid content)[2]
    
Protocol: Preparation of Desflurane-Conditioned Media

Materials:

  • Gas-tight glass syringe (Hamilton type).[2]

  • Glass headspace vials with crimp caps (PTFE/Silicone septa).[2]

  • Desflurane liquid (chilled to 4°C).[2]

  • Culture Media (chilled to 4°C).[2]

Step-by-Step Workflow:

  • Thermal Suppression: Place the Desflurane bottle and the receiving media on ice for 30 minutes. This lowers the vapor pressure, preventing the liquid from "flashing" into gas inside your pipette.[1][2]

  • Sealed Injection:

    • Fill the headspace vial with the desired volume of cold media.[2]

    • Immediately crimp the cap.[2]

  • Calculated Addition:

    • Using the gas-tight syringe, withdraw the calculated volume of liquid Desflurane.[2]

    • Inject it through the septa into the media.[2]

  • Equilibration:

    • Vortex the vial upside down for 30 seconds.

    • Place the vial in a 37°C incubator for 1 hour. The liquid Desflurane will vaporize into the headspace until equilibrium is reached, driving a precise concentration back into the media according to the partition coefficient.[2]

Visualization: Solution Preparation Pathway

SolutionPrep cluster_0 Phase 1: Thermal Suppression cluster_1 Phase 2: Closed System cluster_2 Phase 3: Equilibration Ice Chill Reagents to 4°C Vial Seal Media in Crimp Vial Ice->Vial Inject Inject Liquid Desflurane (Gas-Tight Syringe) Vial->Inject Incubate Incubate 37°C (1 Hour) Inject->Incubate Result Stable Partial Pressure (Henry's Law) Incubate->Result

Figure 2: Workflow for creating stable Desflurane solutions without evaporative loss.[1][2]

Module 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Media concentration is lower than calculated. Headspace Loss: The vial was opened to add cells after equilibration.Fix: Inject cells through the septa using a syringe, or use a flow-over chamber (Billups-Rothenberg) where gas is continuously supplied.[2]
Plastic tubing in the anesthesia rig is melting/deforming. Material Incompatibility: Using PVC or non-fluorinated polymers.[2]Fix: Switch to PTFE (Teflon) or Viton tubing. Desflurane is a solvent for many common plastics.[2]
High Carbon Monoxide detected in the circuit. Desiccated Absorbent: The soda lime has dried out (usually over the weekend).Fix: Replace absorbent immediately. Add a "Monday Morning Flush" protocol to rehydrate the system or switch to Ca(OH)₂ absorbents.
Liquid sprays when withdrawing from bottle. Vapor Pressure: Bottle is at room temperature (>22°C).Fix: Chill the bottle to <10°C before handling. Treat it like a volatile solvent, not water.[1][2]

References

  • Baxter Healthcare Corporation. (2016).[2] Suprane (desflurane, USP) Volatile Liquid for Inhalation [Prescribing Information].[2][6][7] U.S. Food and Drug Administration.[2] Link

  • Eger, E. I. (2004).[2] Characteristics of anesthetic agents used for induction and maintenance of general anesthesia.[2][3][5][7][8][9] American Journal of Health-System Pharmacy, 61(suppl_4), S3-S10.[1][2] Link

  • Woehlck, H. J., et al. (2001).[1][2] Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine.[2][10] Anesthesiology, 95(6), 1439-1445.[1][2] Link

  • Fang, Z. X., et al. (1995).[1][2] Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme.[1][2][11] Anesthesia & Analgesia, 80(6), 1187-1193.[1][2] Link

  • Laster, M. J., et al. (2005).[1][2] Absorption of desflurane by the plastic components of an anesthesia circle system.[2] Anesthesia & Analgesia, 101(2), 414-416.[1][2] Link

Sources

Validation & Comparative

Technical Guide: Validating the Purity of 2-(Difluoromethoxy)-1,1,1-trifluoroethane (Desflurane)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethoxy)-1,1,1-trifluoroethane , widely known as Desflurane (CAS: 57041-67-5), is a highly fluorinated methyl ethyl ether used primarily as an inhalation anesthetic. In research settings—ranging from small animal anesthesia to cellular toxicology studies—the integrity of this reagent is often taken for granted. However, its unique physical properties (boiling point: 23.5°C) and specific degradation pathways (carbon monoxide formation) present distinct validation challenges compared to its structural isomers like isoflurane.

This guide provides a rigorous, self-validating framework for verifying the purity of Desflurane prior to experimental use. It prioritizes the detection of specific degradation products that can confound physiological data, such as acidity (HF) and volatile breakdown byproducts.

Part 1: Chemical Profile & Comparative Stability

Before validating purity, one must understand what constitutes "impurity" for this specific molecule. Unlike Sevoflurane, which degrades into the nephrotoxic "Compound A" upon contact with CO₂ absorbents, Desflurane is exceptionally resistant to biodegradation but highly susceptible to base-catalyzed degradation into Carbon Monoxide (CO).

Comparative Stability Matrix

The following table contrasts Desflurane with its primary alternatives, highlighting why specific validation steps are required.

FeatureDesfluraneIsofluraneSevoflurane
Boiling Point 23.5°C (Requires cold handling)48.5°C58.5°C
Chemical Stability High (Resists biodegradation)ModerateLower (Metabolized)
Alkaline Degradation High CO production (with dry absorbents)Low CO productionCompound A formation (Nephrotoxic)
Key Impurity Target Fluoroform (

), CO, Acidity
Fluoride ionsCompound A, Fluoride
Storage Risk Evaporation/Headspace lossPeroxide formationLewis acid degradation
Mechanism of Degradation

Desflurane's primary vulnerability in an experimental setup involves interaction with desiccated strong bases (e.g., Baralyme or Soda Lime containing KOH/NaOH). This reaction abstracts a proton from the difluoromethyl group, leading to the formation of carbon monoxide.

DesfluraneDegradation Des Desflurane (CHF2-O-CH(CF3)) Inter Carbanion Intermediate Des->Inter Proton Abstraction Base Desiccated Strong Base (KOH/NaOH) Base->Inter CO Carbon Monoxide (Toxic impurity) Inter->CO Decomposition CHF3 Fluoroform (CHF3) Inter->CHF3 Side Product

Figure 1: Pathway of Desflurane degradation in the presence of desiccated bases. Note that unlike Sevoflurane, Desflurane does not form Compound A.

Part 2: Analytical Validation Framework

To validate Desflurane for high-sensitivity research (e.g., pharmacokinetic studies or long-duration anesthesia), a multi-modal approach is required. Standard CoA (Certificate of Analysis) values should be verified in-house if the container has been opened or stored above 20°C.

Protocol A: Volatile Impurity Profiling via GC-FID/MS

Objective: Quantify organic impurities including isoflurane (isomer) and fluoroform. Challenge: The low boiling point (23.5°C) causes rapid evaporation, leading to fractionation and concentration of less volatile impurities.

Instrumentation:

  • System: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1][2]

  • Column: DB-624 or equivalent (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane). This phase is critical for separating halogenated anesthetics.

Step-by-Step Methodology:

  • Sample Preparation (Cold Syringe Technique):

    • Chill the Desflurane bottle and the gastight syringe to 4°C prior to sampling.

    • Rationale: Prevents vaporization inside the needle, which causes volumetric errors and bubble formation.

  • GC Parameters:

    • Inlet: Split mode (50:1), Temperature 150°C (Keep low to prevent thermal degradation in the liner).

    • Oven Program: Hold 35°C for 5 min (Isothermal). Then ramp 10°C/min to 150°C.

    • Rationale: An isothermal start is necessary to resolve the solvent peak (Desflurane) from early eluting volatiles like fluoroform.

  • System Suitability Criteria:

    • Tailing Factor: < 1.5 for the Desflurane peak.

    • Resolution: > 2.0 between Desflurane and Isoflurane (common contaminant).[3]

Protocol B: Trace Acidity & Fluoride Determination

Objective: Detect Hydrofluoric Acid (HF) formation. Context: HF is a degradation product that causes equipment corrosion and severe respiratory toxicity in animal models.

Methodology:

  • Extraction:

    • Mix 10 mL of Desflurane with 10 mL of degassed, ultra-pure water in a chilled separatory funnel.

    • Shake vigorously for 2 minutes. Allow phases to separate (Desflurane density ~1.46 g/mL; it will be the bottom layer).

  • Analysis (Aqueous Phase):

    • Acidity: Titrate the aqueous layer with 0.01 N NaOH using bromothymol blue indicator.

    • Limit: Acidity should not exceed 1.0 mL of 0.01 N NaOH per 10 mL sample.

    • Fluoride: Use a Fluoride-Selective Electrode (ISE) on the aqueous extract.

    • Limit: < 2 ppm fluoride ions.

Part 3: Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for accepting or rejecting a batch of Desflurane for experimental use.

ValidationWorkflow Start Receipt of Desflurane (CAS 57041-67-5) CheckTemp Check Storage Temp (Must be < 20°C) Start->CheckTemp Visual Visual Inspection (Clear, colorless, no precipitate) CheckTemp->Visual Temp OK Fail QUARANTINE / DISCARD CheckTemp->Fail Stored > 25°C (Risk of seal failure) GC_Test GC-FID Analysis (Purity > 99.9%) Visual->GC_Test Visual->Fail Particulates Acid_Test Acidity/Fluoride Extraction (pH > 5.0 in extract) GC_Test->Acid_Test Purity OK GC_Test->Fail Unknown Peaks > 0.1% Decision Data Review Acid_Test->Decision Pass RELEASE for Use Decision->Pass All Specs Met Decision->Fail High Acidity/Fluoride

Figure 2: Decision tree for validating Desflurane batch integrity.

Part 4: Data Interpretation & Acceptance Criteria

When analyzing your experimental data, use the following specifications (derived from USP and EP monographs) to determine pass/fail status.

ParameterAcceptance CriteriaExperimental Impact of Failure
Assay (GC) 99.0% – 100.0%Inaccurate dosing; variable anesthetic depth.
Non-volatile Residue < 2 mg per 50 mLVaporizer clogging; unknown aerosol delivery.
Acidity < 1.0 mL 0.01N NaOHAirway irritation; inflammation in lung models.
Water Content < 0.05% (w/w)Hydrolysis risk; corrosion of vaporizer components.
Fluoride Ion < 2 ppmNephrotoxicity markers (false positives in kidney studies).
Troubleshooting Common Issues
  • Ghost Peaks in GC: If you see peaks appearing after the main Desflurane peak, check your injection liner. Desflurane is aggressive; degradation of septum particles can cause "ghost" peaks. Use PTFE-lined septa.

  • High Acidity: If acidity fails, check the age of the bottle. Desflurane is stable, but moisture ingress can lead to slow hydrolysis over years.

References

  • United States Pharmacopeia (USP).Desflurane Monograph. USP-NF.
  • Eger, E. I., et al. (1993). "The pharmacology of desflurane." Anesthesia & Analgesia. Link (Foundational data on stability and metabolism).

  • Wissing, H., & Kuhn, I. (2001). "Carbon monoxide production from desflurane, enflurane, isoflurane, halothane, and sevoflurane with desiccated carbon dioxide absorbents." Anesthesiology. Link (Critical comparison of CO formation).

  • Fang, Z. X., et al. (1995). "Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme."[4] Anesthesia & Analgesia. Link (Experimental data on degradation pathways).

  • Kharasch, E. D., et al. (2006). "Mechanism of formation of toxic degradation products." Anesthesiology. Link (Mechanistic insights into base-catalyzed breakdown).

Sources

Cross-Validation of Analytical Methods for Desflurane Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) presents a unique analytical challenge due to its extreme volatility (Boiling Point: 23.5°C). In drug development and clinical monitoring, standard liquid handling protocols often lead to significant evaporative loss, compromising assay accuracy.

This guide provides a rigorous cross-validation framework for quantifying Desflurane. We compare the Reference Method (Headspace GC-FID) against the Alternative Method (FTIR Spectroscopy) and the Confirmatory Method (GC-MS) . The goal is to empower researchers to validate rapid, high-throughput FTIR methods against the regulatory gold standard (GC), ensuring data integrity across the product lifecycle.

Comparative Analysis of Analytical Platforms

The following table synthesizes performance metrics derived from field applications and regulatory monographs (USP/EP).

Table 1: Method Performance Matrix
FeatureMethod A: Headspace GC-FID Method B: FTIR Spectroscopy Method C: GC-MS (SIM Mode)
Role Gold Standard (QC/Release)Process Analytical (Real-time)Forensic/Confirmatory
Principle Separation + Carbon CountingMolecular Vibration (Bond Specific)Mass-to-Charge Ratio
Linearity (R²) > 0.999> 0.995> 0.999
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~10 ppm (Gas Phase)~0.05 µg/mL / 0.15 µg/mL
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Specificity High (Retention Time)Medium (Spectral Overlap)Very High (m/z fingerprint)
Throughput Low (30-45 min/run)High (Seconds/sample)Low (30-45 min/run)
Critical Limitation Sample preparation (Volatility)Water vapor interferenceCost & Complexity

Core Methodologies & Protocols

The "Cold Chain" Handling Protocol (Crucial Expertise)

Why this matters: Standard ambient handling results in >5% error due to evaporation. This protocol is mandatory for all methods below.

  • Cooling: Pre-cool all syringes, vials, and the neat Desflurane standard to 0–4°C using a crushed ice/water bath or a cooling block.

  • Transfer: Rapidly transfer liquid Desflurane using a gas-tight syringe. Avoid bubbling.

  • Gravimetric Verification: Weigh the septum-capped vial before and immediately after addition to determine the exact mass added. Do not rely on volumetric delivery alone.

Method A: Headspace GC-FID (The Reference)

Basis: USP Monograph for Volatile Anesthetics.

  • Instrument: Gas Chromatograph with Flame Ionization Detector and Headspace Autosampler.[1]

  • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane) or equivalent; 30m x 0.32mm, 1.8µm film.

  • Headspace Parameters:

    • Incubation: 80°C for 15 minutes.

    • Loop/Transfer Line: 90°C / 100°C.

  • GC Parameters:

    • Carrier: Helium @ 1.5 mL/min (Constant Flow).

    • Oven: 40°C (hold 5 min)

      
       Ramp 10°C/min to 200°C.
      
  • Internal Standard: Acetonitrile or 1-Propanol (matrix dependent).

Method B: FTIR Spectroscopy (The Challenger)

Application: Rapid purity checks or ambient air monitoring.

  • Instrument: FTIR Spectrometer with a temperature-controlled gas cell (Path length: 10 cm to 10 m depending on sensitivity needs).

  • Wavenumbers: Quantify using the C-F stretch regions (1100–1300 cm⁻¹).

  • Background: Purge with dry nitrogen to eliminate H₂O and CO₂ interference.

  • Protocol: Inject vaporized sample into the gas cell; measure absorbance area against a calibration curve generated from gravimetrically prepared standards.

Cross-Validation Strategy: Validating FTIR against GC-FID

To implement FTIR as a release or monitoring method, you must demonstrate statistical equivalence to the GC-FID reference.

Experimental Design
  • Sample Set: Prepare

    
     samples spanning 50% to 150% of the target concentration.
    
  • Paired Analysis: Analyze each sample by both FTIR (first, non-destructive) and Headspace GC-FID (second).

  • Matrix Variation: Include blank matrix (e.g., blood, saline, or air) spiked with known impurities to test specificity.

Statistical Analysis Framework

Do not rely solely on correlation coefficients (


). Use the Bland-Altman  approach for bias detection.
  • Step 1: Regression Analysis. Plot Method A (x) vs. Method B (y). Slope should be

    
    .
    
  • Step 2: Bland-Altman Plot.

    • X-axis: Average of Method A and B

      
      .
      
    • Y-axis: Difference

      
      .
      
    • Acceptance: 95% of points must fall within

      
       (Limits of Agreement).
      
  • Step 3: Paired t-test. Test the null hypothesis that the mean difference is zero (

    
    ).
    

Visualizations

Analytical Workflow & Decision Logic

This diagram illustrates the logical flow for selecting and executing the correct analytical method based on the stage of drug development.

Desflurane_Workflow Start Start: Desflurane Sample Decision Define Purpose Start->Decision QC_Path QC / Final Release / Impurity Profiling Decision->QC_Path High Accuracy Process_Path Process Monitoring / High Throughput Decision->Process_Path Speed Bio_Path Biological / Forensic (Blood/Tissue) Decision->Bio_Path Complex Matrix GC_FID Method A: HS-GC-FID (USP Reference) QC_Path->GC_FID FTIR Method B: FTIR (Gas Cell) Process_Path->FTIR GC_MS Method C: GC-MS (SIM Mode) Bio_Path->GC_MS Report Generate COA / Report GC_FID->Report Validation Cross-Validation (Bland-Altman Analysis) FTIR->Validation Validate vs Reference GC_MS->Report Validation->GC_FID Reference Data Validation->Report

Caption: Decision matrix for selecting Desflurane quantification methods. Dashed line indicates the requirement to validate the rapid FTIR method against the GC-FID reference.

References

  • United States Pharmacopeia (USP). Desflurane Monograph: Assay and Organic Impurities.[2][3] USP-NF.[4] (Current Revision).

  • Accorsi, A., et al. (2011). "Development and validation of a direct headspace GC-FID method for the determination of sevoflurane, desflurane and other volatile compounds of forensic interest in biological fluids." Journal of Separation Science, 34(9), 1004-1010.[1]

  • Saito, K., et al. (1995).[5] "Determination of the volatile anesthetics halothane, enflurane, isoflurane, and sevoflurane in biological specimens by pulse-heating GC-MS." Journal of Analytical Toxicology, 19(2), 115-119.[5]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Maruyama, K., et al. (1995).[6] "The quantitative analysis of inhalational anaesthetics in forensic samples by gas chromatography/mass spectrometry/selected ion monitoring." Biomedical Chromatography, 9(4), 179-182.[6]

Sources

Comparative study of the environmental impact of fluorinated ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Environmental Impact of Fluorinated Ethers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

From Clinical Anesthesia to Industrial Synthesis

Executive Summary & Scope

Fluorinated ethers represent a critical dichotomy in modern chemistry. In medicine, volatile anesthetics like Desflurane and Sevoflurane are indispensable for patient care. In industry, Hydrofluoroethers (HFEs) like HFE-7100 serve as "green" replacements for ozone-depleting solvents. However, the stability of the C-F bond—the very feature that grants these compounds their safety and utility—renders them persistent greenhouse gases (GHGs).

This guide provides a technical comparative analysis of their environmental footprints, focusing on Global Warming Potential (GWP), atmospheric lifetimes, and degradation mechanisms.[1] It is designed to empower researchers to make data-driven selection decisions in drug development and clinical practice.

Physicochemical Profile & Environmental Metrics[1][2][3][4][5][6][7][8][9][10]

The environmental burden of a fluorinated ether is primarily dictated by its reaction rate with atmospheric hydroxyl radicals (


). This rate determines the compound's atmospheric lifetime and, consequently, its GWP.
Table 1: Comparative Environmental Metrics (IPCC AR6 Data)
Compound ClassCompound NameChemical FormulaAtmospheric Lifetime (Years)GWP

(AR6)
Ozone Depletion Potential (ODP)Primary Use Case
Anesthetic Desflurane

14.0 2,540 0General Anesthesia (Maintenance)
Anesthetic Isoflurane

3.2539~0.01General Anesthesia (Maintenance)
Anesthetic Sevoflurane

1.11300General Anesthesia (Induction/Maintenance)
Industrial HFE HFE-7100

5.03200Precision Cleaning, Heat Transfer
Industrial HFE HFE-7200

0.8570Solvent, Electrolyte Formulation

Key Insight:

  • Desflurane is an outlier.[1][2] Its fully fluorinated ethyl group shields the single hydrogen atom from

    
     attack, extending its lifetime to over a decade.
    
  • Sevoflurane and HFE-7200 possess more accessible hydrogen atoms (in the

    
     or 
    
    
    
    groups), facilitating rapid tropospheric degradation and resulting in significantly lower GWPs.

Atmospheric Degradation Mechanism

Understanding why these differences exist requires examining the molecular degradation pathway. The primary sink for all fluorinated ethers is the tropospheric reaction with hydroxyl radicals (


).
Mechanism Description
  • Initiation (H-Abstraction): The

    
     radical abstracts a hydrogen atom from the ether, forming a water molecule and a halogenated alkyl radical. This is the rate-determining step.
    
    • Note: Desflurane's steric hindrance and electron-withdrawing fluorine atoms make this step slow (

      
      ).
      
  • Peroxy Radical Formation: The alkyl radical reacts instantly with atmospheric oxygen (

    
    ) to form a peroxy radical (
    
    
    
    ).
  • Alkoxy Radical Formation: Reaction with

    
     converts the peroxy radical to an alkoxy radical (
    
    
    
    ).
  • Scission & Mineralization: The ether bond cleaves (C-C or C-O scission), leading to stable end-products like

    
    , 
    
    
    
    , and sometimes Trifluoroacetic Acid (TFA).
Visualization: Degradation Pathway

The following diagram illustrates the generic degradation pathway for a fluorinated ether (


).

G Ether Parent Fluorinated Ether (R-O-CH-R') AlkylRad Alkyl Radical (R-O-C•-R') Ether->AlkylRad H-Abstraction OH •OH Radical OH->AlkylRad Peroxy Peroxy Radical (RO2•) AlkylRad->Peroxy + O2 Alkoxy Alkoxy Radical (RO•) Peroxy->Alkoxy + NO Scission Bond Scission Alkoxy->Scission Decomposition Products End Products (CO2, HF, TFA) Scission->Products

Figure 1: Step-wise atmospheric degradation mechanism of fluorinated ethers initiated by hydroxyl radicals.

Experimental Protocols: Measuring GWP

To validate the environmental impact of a new fluorinated ether candidate (e.g., a novel drug solvent or anesthetic), researchers must determine its Radiative Efficiency and Atmospheric Lifetime . The standard protocol involves Smog Chamber Fourier Transform Infrared (FTIR) Spectroscopy.

Protocol: Relative Rate Method for Lifetime Determination

Objective: Determine the reaction rate constant (


) of the test compound with 

radicals relative to a reference compound with a known rate (

).

Equipment:

  • Smog Chamber: 50-100 L Teflon (FEP) reaction bag.

  • Analysis: FTIR Spectrometer (resolution 1.0

    
    ) coupled to the chamber.
    
  • Light Source: UV lamps (

    
     nm) to photolyze ozone.
    

Step-by-Step Workflow:

  • Cleaning: Flush the Teflon bag with dry, purified air (

    
     ppm 
    
    
    
    ) until background hydrocarbons are undetectable by FTIR.
  • Reactant Injection:

    • Inject the Test Ether (approx. 5-10 ppm).

    • Inject the Reference Compound (e.g., Ethane or Propane, approx. 5-10 ppm).

    • Inject the Radical Precursor (e.g., Ozone

      
       produced by a generator).
      
  • Equilibration: Allow gases to mix in the dark for 30 minutes. Record the

    
     spectrum.
    
  • Reaction Initiation: Turn on UV lamps to photolyze

    
    , generating excited oxygen atoms 
    
    
    
    which react with
    
    
    vapor to form
    
    
    radicals.
  • Data Acquisition: Record FTIR spectra every 5–10 minutes as the concentration of both the ether and reference compound decays.

  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope of the line equals
    
    
    .
Visualization: Smog Chamber Workflow

SmogChamber Input Reactants Input (Ether, Ref, O3) Chamber Teflon Smog Chamber (UV Irradiation) Input->Chamber FTIR FTIR Spectrometer (In-situ Analysis) Chamber->FTIR Continuous Sampling Data Kinetic Data Plot (Slope Calculation) FTIR->Data Concentration Decay Result Atmospheric Lifetime (τ) Data->Result Derivation

Figure 2: Experimental workflow for determining atmospheric lifetime using Smog Chamber FTIR spectroscopy.

Mitigation & Strategic Recommendations

For Clinical Researchers (Anesthesiology)
  • Substitute Desflurane: Unless rapid emergence is clinically critical (e.g., bariatric surgery), prioritize Sevoflurane . A transition from Desflurane to Sevoflurane reduces the carbon footprint by a factor of ~20 per MAC-hour.

  • Low-Flow Anesthesia: Utilize closed-circuit systems with fresh gas flow (FGF)

    
     L/min to minimize waste gas venting.
    
  • Total Intravenous Anesthesia (TIVA): Consider Propofol-based anesthesia, which eliminates direct GHG emissions (though life-cycle manufacturing impacts must still be managed).

For Drug Development (CMC & Synthesis)
  • Solvent Selection: When replacing chlorinated solvents (e.g., Dichloromethane), select HFEs with short lifetimes. HFE-7200 (GWP 57) is a superior environmental choice over HFE-7100 (GWP 320) if solvency parameters allow.

  • Closed-Loop Systems: Implement solvent recovery systems (distillation/condensation) to prevent evaporative loss of HFEs. Unlike anesthetics, industrial HFEs can be captured and recycled.

References

  • IPCC Sixth Assessment Report (AR6). Chapter 7: The Earth’s Energy Budget, Climate Feedbacks and Climate Sensitivity.[3] (2021).[4][5][6] Link

  • Sulbaek Andersen, M. P., et al. (2012). Atmospheric chemistry of isoflurane, desflurane, and sevoflurane: kinetics and mechanisms of reactions with chlorine atoms and OH radicals and global warming potentials. Journal of Physical Chemistry A. Link

  • Environmental Protection Agency (EPA). Substitutes in Precision Cleaning (SNAP Program).Link

  • 3M Novec. Environmental Properties of Hydrofluoroethers. (Technical Data Sheet). Link

Sources

Head-to-head comparison of desflurane and sevoflurane on cancer cell proliferation

[1][2][3]

Executive Summary: The Context-Dependent Divergence

In the realm of perioperative oncology, the choice of volatile anesthetic is no longer merely about hemodynamic stability; it is a variable in the oncologic equation. This guide provides a scientifically grounded, head-to-head analysis of Desflurane and Sevoflurane regarding their impact on cancer cell proliferation and metastatic potential.

The Verdict: The biological impact is cell-type specific . While both agents generally upregulate pro-tumorigenic markers (HIF-1

Mechanistic Divergence: Signaling Pathways

To understand the proliferation data, we must first isolate the molecular drivers. The primary divergence lies in how these ethers interact with the Hypoxia-Inducible Factor-1


 (HIF-1

)
microRNA (miRNA)
Key Molecular Axes
  • The HIF-1

    
     / VEGF Axis:  Both agents have been shown to stabilize HIF-1
    
    
    under normoxic conditions, mimicking a hypoxic response that drives angiogenesis (VEGF) and glycolysis.
  • The miRNA Regulatory Network:

    • Sevoflurane: Often downregulates tumor-suppressor miRNAs (e.g., miR-203, miR-138), releasing the "brakes" on oncogenes like MMP-9.

    • Desflurane: Specifically implicated in the miR-34a/LOX-L3 axis in colorectal cells, promoting a mesenchymal phenotype.

Visualization: Comparative Signaling Pathways

The following diagram maps the divergent and converging pathways identified in recent comparative studies.

Anesthetic_Signaling_PathwaysSevoSevofluranemiR138miR-138 / miR-210(Tumor Suppressors)Sevo->miR138InhibitsmiR203miR-203Sevo->miR203Upregulates(Colorectal)DesDesfluraneDes->miR138InhibitsmiR34amiR-34aDes->miR34aInhibitsHIF1aHIF-1αmiR138->HIF1aNormally InhibitsMMP9MMP-9 / MMP-2miR203->MMP9InhibitsInhibitionInhibition of Invasion(Colorectal specific)miR203->InhibitionLOXL3LOX-L3miR34a->LOXL3Normally InhibitsHIF1a->MMP9ActivatesProlifProliferation(Ovarian/Breast)HIF1a->ProlifInvasionInvasion & MetastasisMMP9->InvasionLOXL3->Prolif

Figure 1: Differential signaling cascades. Note that Sevoflurane's effect on miR-203 can lead to invasion suppression in colorectal lines, contrasting with its pro-metastatic HIF-1

Head-to-Head Data Analysis

The following table synthesizes data from controlled in vitro studies. Note the distinct "Effect Direction" which contradicts the assumption that all volatiles act identically.

Cancer TypeCell Line(s)Sevoflurane Effect Desflurane Effect Key Mechanism Cited
Breast MCF-7 (ER+), MDA-MB-231 (ER-)Promotes proliferation & migration (High confidence)Neutral/Promotes (Less potent than Sevo in some migration assays)Sevo increases invasion in ER+ cells more significantly than ER- cells [1].
Ovarian SKOV3Promotes proliferation & migrationPromotes proliferation & migrationBoth downregulate miR-138/miR-210, leading to HIF-1

accumulation [2].[1][2]
Lung A549, LLCMixed: Suppresses hypoxia-induced growth (A549) but promotes proliferation in normoxia (LLC)N/A (Limited direct comparison data available)Sevo modulation of p38 MAPK pathway [3].
Colorectal SW480, HCT116Inhibits migration & invasionPromotes malignancySevo upregulates miR-203 (protective) [4]; Desflurane downregulates miR-34a (aggressive) [5].
Glioblastoma U251, U87Promotes invasion & colony formationPromotes invasionUpregulation of cell surface protein CD44 [6].

Critical Insight for Drug Developers: If your target indication is Colorectal Cancer , Sevoflurane may introduce a confounding variable of protection in your control arm, whereas Desflurane might exacerbate the phenotype. In Breast Cancer models, both agents are likely to introduce a pro-proliferative bias.

Experimental Protocol: Validating Anesthetic Effects

To generate reproducible data, you cannot simply "gas" cells in an incubator. Volatile anesthetics are unstable and require a sealed, equilibrium-based exposure system.

The "Equilibrium Chamber" Protocol

Objective: Expose cancer cell monolayers to clinically relevant MAC (Minimum Alveolar Concentration) equivalents without inducing hypoxia or pH changes.

Materials
  • Chamber: Modular incubator chamber (e.g., Billups-Rothenberg) with gas ports.

  • Gas Analyzer: Calibrated agent monitor (essential for verification).

  • Media: Serum-free media (during exposure) to prevent protein binding of the anesthetic.[3]

Workflow Logic
  • Seeding: Cells must be at 60-70% confluence. Over-confluence masks proliferative signals; under-confluence induces stress.

  • Exposure: Dynamic flow followed by static seal.

  • Recovery: A "washout" period is critical. Immediate assaying measures acute toxicity, not proliferative signaling changes.

Experimental_Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Exposure (The Critical Step)cluster_2Phase 3: Recovery & AssaySeedSeed Cells (1x10^5/well)Wait 24h for attachmentSerumStarveReplace with Serum-Free Media(Prevents drug binding)Seed->SerumStarveChamberPlace in Modular ChamberSerumStarve->ChamberGasFlowFlush with Agent + 5% CO2/Air(2L/min for 15 mins)Chamber->GasFlowMonitorVerify Concentration via Monitor(e.g., 2% Sevo / 6% Des)GasFlow->MonitorMonitor->GasFlowAdjust if < Target %SealSeal ChamberIncubate 2-6 Hours @ 37°CMonitor->SealWashoutRemove Media, Wash PBSAdd Full Growth MediaSeal->WashoutRecoveryRecovery Period(12 - 24 Hours)Washout->RecoveryAssaysExecute Assays:1. MTT/CCK-8 (Viability)2. Transwell (Migration)3. Western Blot (HIF-1α)Recovery->Assays

Figure 2: Standardized Volatile Anesthetic Exposure Workflow. Note the verification step using a gas monitor; relying on vaporizer dial settings alone is a common source of experimental error.

Clinical Implications & Synthesis

For the researcher, the choice between Desflurane and Sevoflurane is not neutral.

  • In Vivo Modeling: If you are testing an anti-metastatic drug in a mouse breast cancer model, using Sevoflurane anesthesia for the surgical implantation/resection phases may artificially enhance the metastatic rate of your control group, potentially masking the drug's efficacy (Type II error).

  • Biomarker Discovery: The upregulation of HIF-1

    
     by these agents suggests that perioperative samples collected under general anesthesia may have artificially elevated hypoxic markers compared to pre-operative biopsies.
    

Recommendation: For comparative oncology studies, Total Intravenous Anesthesia (TIVA) with Propofol is the recommended "clean" baseline, as Propofol generally exhibits anti-tumorigenic properties. If a volatile agent is required, the specific cancer type dictates the choice: avoid Sevoflurane in colorectal invasion studies where it may act protectively, and avoid both in ovarian/breast proliferation studies unless the anesthetic effect is the variable of interest.

References

  • Ecimovic, P., et al. (2013).[4] Effects of sevoflurane on breast cancer cell function in vitro.[5][6][7][8][9][10][11][12] Anticancer Research.[5][9] Link

  • Sun, C., et al. (2021). Sevoflurane and Desflurane Exposure Enhanced Cell Proliferation and Migration in Ovarian Cancer Cells via miR-210 and miR-138 Downregulation.[1][13][2][14] International Journal of Molecular Sciences. Link

  • Liang, H., et al. (2015). Sevoflurane suppresses hypoxia-induced growth and metastasis of lung cancer cells via inhibiting hypoxia-inducible factor-1α.[15] Acta Anaesthesiologica Scandinavica. Link

  • Müller-Edenborn, B., et al. (2015). Volatile Anesthetics and Cancer: A Review of the Current Evidence. Anesthesiology.[1][13][5][6][7][9][11] Link

  • Zhang, B., et al. (2020). Desflurane enhances the malignancy of colorectal cancer cells via the miR-34a/LOX-L3 axis.[1] Medical Science Monitor. Link

  • Lai, H.C., et al. (2019). Sevoflurane promotes migration, invasion, and colony-forming ability of human glioblastoma cells possibly via increasing the expression of cell surface protein 44. Motricity. Link

Sources

Comparative cost-benefit analysis of using desflurane in research protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Speed vs. Sustainability Trade-off[1]

In the landscape of preclinical anesthesia, Desflurane represents a polarizing paradox. It offers the highest precision and fastest recovery kinetics of any volatile agent, yet it carries the heaviest financial and environmental burden.

For general research applications, Isoflurane remains the global standard due to its low cost and adequate performance. Sevoflurane serves as the premium alternative for smooth induction. Desflurane , however, occupies a specialized niche: high-throughput, longitudinal studies where rapid recovery is not a luxury, but a scientific necessity to preserve physiological baselines.

This guide objectively analyzes whether the operational gains of Desflurane justify its capital and environmental costs.

Technical Comparison: Physicochemical Drivers

The clinical performance of these agents is dictated by their solubility and vapor pressure.[1] Desflurane’s defining characteristic is its extremely low blood-gas partition coefficient, which allows for "on-off" control similar to an electrical switch.

Table 1: Physicochemical Properties & Performance Metrics[2]
FeatureIsoflurane (Standard)Sevoflurane (Refined)Desflurane (Precision)Impact on Protocol
Blood-Gas Partition Coefficient 1.40.690.42 Lower = Faster induction/recovery. Desflurane is ~3x faster than Isoflurane.
Boiling Point 48.5°C58.5°C23.5°C Desflurane boils near room temp; requires specialized heated vaporizer (Tec 6).
Vapor Pressure (20°C) 238 mmHg157 mmHg669 mmHg High pressure requires electronic injection, not passive vaporization.
Airway Pungency ModerateLow (Non-pungent)High (Severe) Critical: Desflurane cannot be used for mask induction in conscious animals.
Global Warming Potential (100yr) 5391302,540 Desflurane has ~20x the environmental impact of Sevoflurane.
Metabolism 0.2%2-5%0.02% Desflurane has the lowest risk of hepatic toxicity (minimal trifluoroacetic acid production).

The Cost Equation: Financial & Environmental

Direct Financial Costs

Desflurane is not a "drop-in" replacement. It requires a fundamental change in anesthesia infrastructure.

  • Agent Cost: Desflurane is typically 3-5x more expensive per bottle than Isoflurane.

  • Hardware CapEx: Standard variable-bypass vaporizers (e.g., Tec 3/4/5) rely on passive evaporation. Desflurane requires a Tec 6 (or equivalent) heated vaporizer , which costs

    
    5,000  (refurbished/new) and requires electrical power.
    
  • Consumption: Due to its low potency (MAC ~6-7% in humans/dogs vs. ~1.2% for Isoflurane), you must vaporize 4-5 times more volume of liquid Desflurane to achieve the same anesthetic depth.

The Environmental "Tax"

Desflurane is a potent greenhouse gas.[2][3][4][5] A single hour of Desflurane anesthesia (at 1 MAC, 1 L/min flow) creates a carbon footprint equivalent to driving a car ~230 miles (370 km) . In contrast, Isoflurane is ~10 miles, and Sevoflurane is ~4 miles.

Scientist's Note: Many Institutional Animal Care and Use Committees (IACUC) are now scrutinizing protocols using Desflurane due to institutional sustainability goals. You must justify its use scientifically (e.g., "Rapid recovery is required to prevent hypothermia-induced data artifacts in neonates").

Strategic Protocol: The "Hybrid" Workflow

Because Desflurane is extremely pungent, it induces airway irritation, breath-holding, and laryngospasm if used for induction. Therefore, a Dual-Agent Strategy is the only viable protocol for high-quality research.

Workflow Visualization: Optimized Desflurane Protocol

The following diagram illustrates the "Sevo-Induction / Des-Maintenance" workflow, ensuring animal welfare while leveraging Desflurane's speed.

DesfluraneProtocol Start Subject Preparation Induction Induction Phase (Non-Pungent Agent) Start->Induction Transition Transition Phase (Gas Swap) Induction->Transition Loss of Righting Reflex Sevo Sevoflurane (5-8%) OR Propofol IV Induction->Sevo Select Agent Maintenance Maintenance Phase (Desflurane) Transition->Maintenance Switch Vaporizer Tec6 Activate Tec 6 Vaporizer (Requires Power) Transition->Tec6 Equipment Check Recovery Recovery Phase (Washout) Maintenance->Recovery End of Procedure RapidWake Rapid Emergence (<5 mins) Recovery->RapidWake Low Solubility

Caption: Hybrid anesthesia workflow utilizing Sevoflurane for smooth induction and Desflurane for precise maintenance and rapid recovery.

Step-by-Step Protocol Description
  • Equipment Validation (Self-Validating Step):

    • Check: Is the Tec 6 vaporizer plugged into AC power? (It cannot function without electricity).

    • Check: Is the "Warm-up" light off and "Operational" light on?

    • Check: Is the sump full? (Desflurane bottles require a specific spring-loaded adaptor).

  • Induction (The "Smooth" Phase):

    • Induce the animal in a chamber using Sevoflurane (8%) or Isoflurane (5%) .

    • Why: Desflurane causes coughing and sympathetic storms (tachycardia) during induction.

  • Transition:

    • Once the animal is recumbent and non-responsive (loss of righting reflex), transfer to the nose cone/mask.

    • Turn OFF the induction vaporizer.

    • Turn ON the Desflurane vaporizer to MAC 1.0–1.2 (approx. 6–7% dial setting).

  • Maintenance:

    • Desflurane allows rapid titration.[3][6] If the animal moves, increasing the dial results in deepening anesthesia within breaths , not minutes.

  • Recovery:

    • Terminate flow. Because Desflurane does not accumulate in lipid tissues (fat), animals wake up clear-headed, often ambulating within 2–5 minutes.

Decision Matrix: When is Desflurane Worth It?

Use this logic flow to determine if your study justifies the cost and complexity of Desflurane.

DecisionTree Start Select Anesthetic Protocol Q1 Is the study longitudinal (repeated anesthesia on same animal)? Start->Q1 Q2 Is rapid neuro-behavioral assessment required post-op? Q1->Q2 Yes Iso USE ISOFLURANE (Standard, Cost-Effective) Q1->Iso No (Terminal Study) Q3 Is the animal metabolically fragile (e.g., diabetic, neonate)? Q2->Q3 No Des USE DESFLURANE (High Precision, High Cost) Q2->Des Yes (Immediate cognition needed) Sevo USE SEVOFLURANE (Smooth, Moderate Cost) Q3->Sevo No Q3->Des Yes (Minimize hypothermia time)

Caption: Decision logic for selecting Desflurane based on experimental constraints versus standard alternatives.

Conclusion

Desflurane is a scalpel, not a hammer. It is an over-engineered solution for routine colony maintenance or terminal surgeries. However, for neurophysiology , respiratory kinetics , or longitudinal imaging where minutes of recovery time impact data integrity, Desflurane provides a level of control that Isoflurane cannot match.

Recommendation:

  • Routine Surgery: Stick to Isoflurane .

  • Fragile/Repeated Measures: Upgrade to Sevoflurane .

  • Precise Kinetics/Rapid Turnover: Invest in Desflurane , but strictly implement low-flow anesthesia techniques (0.5 L/min) to mitigate the environmental impact.

References

  • Eger, E. I. (1994). The Pharmacology of Inhaled Anesthetics. British Journal of Anaesthesia.[7][8][9] Link

  • Ryan, S. M., & Nielsen, C. J. (2010). Global warming potential of inhaled anesthetics: application to clinical use. Anesthesia & Analgesia.[2][1][3][4][6][7][10][11] Link

  • Weiskopf, R. B., et al. (1994). The desflurane (Tec 6) vaporizer: design, design considerations and performance evaluation.[8] British Journal of Anaesthesia.[7][8][9] Link

  • Kane, L. P., et al. (2020). Comparison of isoflurane, sevoflurane, and desflurane as inhalant anesthetics in prairie rattlesnakes.[12][13] AVMA Journal. Link

  • American Society of Anesthesiologists (2024). Environmental Impact of Inhaled Anesthetics.Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for 2-(Difluoromethoxy)-1,1,1-trifluoroethane (Desflurane)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Volatility Challenge

The critical safety parameter for 2-(Difluoromethoxy)-1,1,1-trifluoroethane (commonly known as Desflurane ) is not its toxicity per se, but its boiling point of 23.5°C (74°F) .

Unlike typical laboratory solvents, Desflurane exists on the threshold between liquid and gas at standard ambient temperature. Handling this compound requires a paradigm shift from standard "liquid handling" to "vapor management."

Core Safety Directive: PPE is your secondary defense. The primary defense is temperature control and ventilation. If you can smell it, your engineering controls have already failed.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must validate the engineering environment. Because Desflurane is a potent inhalation anesthetic, relying solely on a respirator is a critical failure mode.

Visualizing the Safety Architecture

HierarchyOfControls cluster_0 Critical Control Point Elimination 1. ELIMINATION (Not possible for synthesis/study) Engineering 2. ENGINEERING CONTROLS (Primary Defense) Active Scavenging & Fume Hoods Elimination->Engineering Admin 3. ADMINISTRATIVE Exposure Monitoring (Dosimetry) SOPs for Cold Handling Engineering->Admin PPE 4. PPE (Last Line of Defense) Splash Protection & Respiratory Backup Admin->PPE

Figure 1: Hierarchy of Controls for Volatile Anesthetics. Note that Engineering Controls are the critical failure point due to the compound's high vapor pressure.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling Desflurane in quantities exceeding 10mL.

Protection ZoneRecommended EquipmentTechnical Rationale & Causality
Respiratory Primary: None (Work in Fume Hood)Spill/Emergency: SCBA or Supplied Air.Note: Organic Vapor (OV) cartridges have poor warning properties for this compound.Desflurane has poor olfactory warning properties until high concentrations. Standard N95s offer zero protection . OV cartridges saturate instantly due to the high volatility.
Hand Protection Routine: Double-glove Nitrile (min 5 mil).Spill Cleanup: Silver Shield® / 4H® (Laminate).Fluorinated ethers can permeate nitrile. Double gloving provides a "sacrificial" outer layer. Laminate gloves provide wider chemical resistance but reduced dexterity.
Eye/Face Chemical Splash Goggles (Indirect Vent).The boiling point (23.5°C) means a splash on warm skin will flash-boil instantly, causing thermal-like expansion injuries and driving gas into the eyes.
Body Lab coat (Cotton/Poly blend) + Chemical Apron (if transferring >100mL).Synthetic fabrics can generate static; static discharge near a high-vapor-pressure solvent is a flammability risk (Flash Point ~11°C).

Operational Protocol: The "Cold Chain" Method

To handle Desflurane safely, you must suppress its vapor pressure.[1][2] This protocol uses thermal inertia to maintain safety.

Workflow Visualization

ColdChainWorkflow Storage 1. STORAGE Keep at 4°C (Suppresses Vapor Pressure) Transport 2. TRANSPORT Ice Bath Carrier (Maintains Liquid State) Storage->Transport Maintain <10°C Hood 3. FUME HOOD Check Flow >100 fpm Sash at 18 inches Transport->Hood Transfer 4. TRANSFER Use Chilled Syringes/Glassware (Prevents Flash Boiling) Hood->Transfer Active Scavenging Waste 5. WASTE Ventilated Cap (Prevents Pressurization) Transfer->Waste Immediate Disposal

Figure 2: The "Cold Chain" handling workflow designed to keep Desflurane in a stable liquid state.

Step-by-Step Procedure
  • Thermal Preparation:

    • Chill all receiving glassware and syringes to 4°C prior to use.

    • Why? If 4°C Desflurane hits a 22°C glass beaker, it will boil immediately, releasing anesthetic vapors into your breathing zone.

  • Engineering Check:

    • Verify fume hood face velocity is 80–100 fpm.

    • Ensure the sash is as low as possible (working through arm ports).

    • Self-Validation: Tape a Kimwipe to the sash bottom; it should be pulled firmly inward.

  • Transfer Technique:

    • Remove the Desflurane container from the refrigerator/freezer only when ready.

    • Open the bottle inside the hood.

    • Perform transfers quickly. Reseal the stock bottle immediately.

    • Critical: Do not pour.[1][2] Use a chilled glass syringe or pipette to minimize surface area exposure to air.

  • Waste Management (The Pressure Pot Risk):

    • DANGER: Do not fill a waste bottle with cold Desflurane and seal it tightly.

    • As the waste warms to room temperature (23.5°C), the liquid will boil and pressurize the container, potentially causing an explosion.

    • Solution: Use a waste cap with a charcoal filter vent or leave the cap slightly loose in the back of the fume hood until the volatile fraction has evaporated (if permitted by local EPA regulations), or use rated pressure-safe vessels.

Emergency Response

Exposure (Inhalation)
  • Symptom: Dizziness, headache, coordination loss.

  • Action: Immediate removal to fresh air. Do not re-enter the lab without SCBA until air exchange has cleared the room (typically 15–20 minutes in a high-flow lab).

Skin Contact
  • Symptom: Frostbite-like sensation (due to rapid evaporation).

  • Action: Wash with lukewarm water. Do not use hot water.

Spills (>50mL)
  • Evacuate the immediate area.

  • Alert others; this is an anesthetic gas release.

  • Do not attempt cleanup with standard paper towels (this increases surface area and evaporation rate).

  • Allow the fume hood/HVAC system to evaporate and exhaust the spill if it is contained in a well-ventilated area.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1977). Criteria for a Recommended Standard: Occupational Exposure to Waste Anesthetic Gases and Vapors. Centers for Disease Control and Prevention. [Link]

  • PubChem. (2025).[3] Desflurane (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2000). Anesthetic Gases: Guidelines for Workplace Exposures. United States Department of Labor. [Link]

  • Baxter Healthcare. (2019).[4] Safety Data Sheet: Suprane (Desflurane, USP).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.